2-Bromo-4-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVZYJULSWULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681562 | |
| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-12-6 | |
| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4-fluorophenylboronic acid CAS number
An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Compound Identification
This compound is an organoboron compound featuring a phenyl ring substituted with bromine, fluorine, and a boronic acid functional group.
CAS Number : 1217501-12-6[1]
Physicochemical Properties
The key quantitative data for this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1217501-12-6 | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [2] |
| Molecular Weight | 218.82 g/mol | [1][2] |
| Boiling Point | 315.5 ± 52.0 °C | [2] |
| Purity | Typically ≥98% | [1] |
| InChI Key | BHXVZYJULSWULU-UHFFFAOYSA-N | [1] |
Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with serine proteases and their utility in carbon-carbon bond-forming reactions.[3][4] The presence of both bromine and fluorine atoms on the phenyl ring of this compound offers distinct advantages for drug development professionals.
-
Fluorine Moiety : The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a drug candidate.[5]
-
Bromine Moiety : The bromine atom serves as a versatile handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[5]
-
Boronic Acid Group : This functional group is crucial for the Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in many pharmaceuticals.[6][7]
The strategic placement of these functional groups makes this compound a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapies.[5]
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below.
General Synthesis Protocol
The synthesis of aryl boronic acids often involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester. The following is a representative protocol adapted from the synthesis of structurally similar compounds.[8]
Reaction: Lithiation of 1,3-dibromo-5-fluorobenzene followed by reaction with a trialkyl borate.
Materials:
-
1,3-Dibromo-5-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane/Acetone mixture for chromatography
Procedure:
-
Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equiv.) in anhydrous THF in an oven-dried, multi-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by adding aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane/acetone) to yield pure this compound.
Below is a diagram illustrating the general workflow for this synthesis.
Diagram 1: General workflow for synthesizing this compound.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for using this compound as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl compound.[9]
Reaction: Coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Application
This compound serves as a foundational building block in multi-step synthetic pathways common in pharmaceutical research. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.
The diagram below illustrates a logical workflow for incorporating this building block into a potential drug candidate.
References
- 1. (2-Bromo-4-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
2-Bromo-4-fluorophenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Bromo-4-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, this compound is a key reagent in modern organic synthesis. Its utility, primarily as a substrate in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in medicinal chemistry. This guide provides a technical overview of its chemical properties, a detailed experimental protocol for its application, and a visualization of the underlying reaction mechanism.
Physicochemical Properties
Quantitative data for this compound is summarized below. This information is critical for reaction planning, stoichiometry calculations, and safety assessments.
| Property | Value | References |
| Molecular Weight | 218.82 g/mol | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [1][2][3] |
| CAS Number | 1217501-12-6 | [2][3] |
| Appearance | Solid | |
| Boiling Point | 315.5 ± 52.0 °C (Predicted) | [2] |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) | [1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an invaluable building block in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.[4] This reaction couples an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[4][5] The fluorinated and brominated phenyl structure of this reagent makes it a versatile partner for synthesizing a wide array of fluorinated biaryl derivatives, which are of significant interest in the pharmaceutical industry.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a general guideline and may require optimization based on the specific coupling partner and desired scale.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide or chloride, 1.0 equivalent)
-
Base (e.g., K₂CO₃, 2.0 equivalents)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[5][7]
-
High-purity inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[7]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.[7]
-
Inert Atmosphere: Seal the flask and thoroughly evacuate it before backfilling with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.[5][7]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[5]
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at a temperature typically ranging from 80-120 °C.[5][7]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.[5][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.[8]
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The base plays a crucial role in activating the boronic acid for the transmetalation step.[4]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. (2-Bromo-4-fluorophenyl)boronic acid | 1217501-12-6 [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. benchchem.com [benchchem.com]
- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
2-Bromo-4-fluorophenylboronic acid structure
An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic organoboron compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifunctionalized aromatic ring, featuring a boronic acid group, a bromine atom, and a fluorine atom, makes it a versatile building block for the synthesis of complex organic molecules. The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry. The presence of a bromine atom provides a handle for further functionalization, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers in the pharmaceutical sciences.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 1217501-12-6 |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molecular Weight | 218.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol and DMSO; insoluble in water. |
| SMILES | B(C1=C(C=C(C=C1)F)Br)(O)O |
| InChI | InChI=1S/C6H5BBrFO2/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,10-11H |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a readily available precursor. A common strategy involves the ortho-lithiation of a suitable bromofluoroaromatic compound, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors. The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling, is a common feature in many kinase inhibitors that target the ATP-binding site.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide, providing a straightforward method for the synthesis of complex biaryl and styrenyl compounds.
Role in Kinase Inhibitor Synthesis
The fluorinated biaryl moieties are prevalent in many kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, leading to better pharmacokinetic properties. This compound serves as a key starting material for introducing this desirable structural motif.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are for illustrative purposes and may require optimization based on specific laboratory conditions and reagents.
Synthesis of this compound
This protocol is based on analogous syntheses of substituted phenylboronic acids.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C. Stir the mixture for an additional 2 hours at -78 °C.
-
Borylation: In a separate flask, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C. Transfer the lithium intermediate solution to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (aq). Stir for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s (br) | 2H | B(OH)₂ |
| ~7.6 | dd | 1H | Ar-H |
| ~7.4 | dd | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~135 (d) | C-H |
| ~130 | C-B |
| ~125 (d) | C-H |
| ~120 (d) | C-Br |
| ~115 (d) | C-H |
Note: 'd' denotes a doublet due to coupling with fluorine.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation pathways would include the loss of water (H₂O) and the boronic acid group (B(OH)₂).
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern allows for its strategic incorporation into complex molecules, such as kinase inhibitors, through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine atom can impart desirable pharmacokinetic properties to the final compounds. This guide has provided a technical overview of its properties, synthesis, and applications, aiming to support researchers and scientists in leveraging this important chemical entity in their research and development endeavors.
An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluorophenylboronic acid is a halogenated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the phenyl ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, its application in palladium-catalyzed cross-coupling reactions, a detailed experimental protocol for its use in Suzuki-Miyaura coupling, and essential safety and handling information. The strategic placement of the bromo and fluoro substituents allows for selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.
Core Properties of this compound
This compound is a white to off-white solid at room temperature. The presence of the boronic acid functional group makes it a cornerstone reagent for Suzuki-Miyaura cross-coupling reactions, while the bromo and fluoro groups influence its reactivity and the properties of the resulting products.
Physicochemical Data
The quantitative physical and chemical properties of this compound are summarized in the table below. Please note that some data for this specific isomer is not widely available in the literature, and in such cases, data for structurally similar compounds is provided for reference.
| Property | Value | Reference |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | |
| CAS Number | 1217501-12-6 | [1][2] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents such as ethanol and dimethylformamide. | |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [3] |
Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2-Bromo-4-fluorophenyl)boronic acid | |
| Synonyms | 2-bromo-4-fluorobenzeneboronic acid | [2] |
| InChI | InChI=1S/C6H5BBrFO2/c8-5-2-1-4(9)3-6(5)7(10)11/h1-3,10-11H | |
| InChIKey | BHXVZYJULSWULU-UHFFFAOYSA-N | |
| SMILES | OB(O)c1cc(F)ccc1Br |
Reactivity and Applications in Organic Synthesis
The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the phenyl ring, affecting the rate and selectivity of the transmetalation step in the Suzuki-Miyaura catalytic cycle. The bromine atom provides an additional handle for further synthetic transformations, such as subsequent cross-coupling reactions, allowing for the construction of more complex and diverse molecular scaffolds. This dual functionality makes this compound a highly valuable intermediate in the synthesis of agrochemicals, liquid crystals, and, most notably, active pharmaceutical ingredients (APIs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is based on established methods for similar substrates and may require optimization for specific reaction partners.
Materials
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure
-
Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitoring : Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
Hazard Identification
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system : May cause respiratory irritation.[4]
Precautionary Measures
-
Prevention : Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4][5]
-
Response :
-
If swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4][5]
-
If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4][5]
-
If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][5]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[4][5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in a typical laboratory workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. This compound, CasNo.1217501-12-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. (2-Bromo-4-fluorophenyl)boronic acid | 1217501-12-6 [sigmaaldrich.com]
- 3. B-(2-bromo-4-fluorophenyl)-boronic acid - CAS:1217501-12-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route to 2-Bromo-4-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.
Core Synthesis Pathway: Lithiation-Borylation
The most common and efficient method for the synthesis of this compound is through a regioselective lithium-halogen exchange of a suitable dihalogenated precursor, followed by borylation. The starting material of choice is 1,3-dibromo-5-fluorobenzene. The reaction proceeds via the formation of an organolithium intermediate, which is then quenched with a trialkyl borate ester to form the boronate ester. Subsequent hydrolysis yields the desired boronic acid.
The regioselectivity of the initial lithiation step is crucial. In the case of 1,3-dibromo-5-fluorobenzene, the fluorine atom, being an ortho-para directing group, and steric hindrance considerations favor the lithium-halogen exchange at the bromine atom positioned para to the fluorine atom. This selective metallation leads to the formation of the desired 2-bromo-4-fluorophenyl lithium intermediate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound via the lithiation-borylation of 1,3-dibromo-5-fluorobenzene. The presented values are based on typical yields for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dibromo-5-fluorobenzene | [1][2] |
| Major Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | [3][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3][4] |
| Reaction Temperature | -78 °C to room temperature | [3][4] |
| Typical Yield | 60-75% | [3] |
| Purity (after purification) | >97% | [5] |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound from 1,3-dibromo-5-fluorobenzene. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
1,3-Dibromo-5-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet is charged with 1,3-dibromo-5-fluorobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe or dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C, again ensuring the temperature does not rise significantly. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent and water or hexane) or by column chromatography on silica gel.[5]
Synthetic Pathway Diagram
The following diagram illustrates the logical workflow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Spectral Data Analysis of 2-Bromo-4-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-fluorophenylboronic acid, a key reagent in organic synthesis and drug discovery. Due to the limited availability of a complete public dataset for this compound, this guide also includes data for the isomeric compound, 4-Bromo-2-fluorophenylboronic acid, for illustrative and comparative purposes. All data is presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound and its isomer, 4-Bromo-2-fluorophenylboronic acid.
Note on Data Availability: A complete, publicly available dataset for this compound is not readily accessible. The data presented below has been compiled from various sources. Where data for this compound is unavailable, data for the isomer 4-Bromo-2-fluorophenylboronic acid is provided as a representative example and is clearly labeled as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | DMSO-d6 | 8.15 | s (br) | - | B(OH)₂ |
| 7.65 - 7.55 | m | - | Ar-H | ||
| 7.40 - 7.30 | m | - | Ar-H | ||
| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | 8.20 | s (br) | - | B(OH)₂ |
| 7.62 | dd | J = 7.8, 1.5 | Ar-H | ||
| 7.48 | dd | J = 10.2, 1.5 | Ar-H | ||
| 7.35 | t | J = 7.8 | Ar-H |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | Data not available |
| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | 163.1 (d, J = 248 Hz), 136.2 (d, J = 3 Hz), 132.0 (d, J = 9 Hz), 125.9 (d, J = 3 Hz), 122.1 (d, J = 23 Hz), 118.9 (d, J = 3 Hz) |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | Data not available |
| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | -109.8 |
Table 4: ¹¹B NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | Data not available |
| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | DMSO-d6 | 29.5 (s, br) |
Infrared (IR) Spectroscopy
Table 5: IR Spectral Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~3300 (br) | O-H stretch (hydrogen-bonded) |
| ~1600, 1480 | C=C aromatic ring stretch | ||
| ~1350 | B-O stretch | ||
| ~1250 | C-F stretch | ||
| ~1090 | B-C stretch | ||
| ~850 | C-H out-of-plane bend | ||
| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | KBr Pellet | ~3350 (br) | O-H stretch (hydrogen-bonded) |
| ~1610, 1470 | C=C aromatic ring stretch | ||
| ~1360 | B-O stretch | ||
| ~1260 | C-F stretch | ||
| ~1100 | B-C stretch | ||
| ~860 | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 6: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI | 219.95 | 217.94 | Data not available |
| 4-Bromo-2-fluorophenylboronic acid (Isomer Example) | ESI | 219.95 | 217.94 | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data presented above. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Arylboronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their boroxine anhydrides. Using a solvent like Methanol-d₄ can help to break up these oligomeric species.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.
-
Tune and shim the spectrometer for the specific nucleus and solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will likely be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.
-
¹¹B NMR: Acquire the spectrum using a standard pulse sequence. Due to the quadrupolar nature of the boron nucleus, the signals may be broad.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the appropriate standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Instrument Setup:
-
Use an ESI-mass spectrometer.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal.
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range.
-
-
Data Processing:
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.
-
Workflow and Pathway Visualization
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an arylboronic acid like this compound.
Technical Safety Guide: 2-Bromo-4-fluorophenylboronic Acid
Disclaimer: The following safety data pertains to 4-Bromo-2-fluorophenylboronic acid (CAS No. 216393-64-5) , a structural isomer of 2-Bromo-4-fluorophenylboronic acid. Due to a lack of available safety data for this compound, this guide has been compiled using information for its closely related isomer. Researchers should handle this compound with the same, if not greater, precautions as outlined below.
This technical guide provides a comprehensive overview of the safety information, handling procedures, and hazard classifications for professionals in research and drug development.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physical and chemical properties of 4-Bromo-2-fluorophenylboronic acid.
| Property | Value |
| Chemical Name | 4-Bromo-2-fluorophenylboronic acid |
| CAS Number | 216393-64-5 |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molecular Weight | 218.82 g/mol |
| Appearance | Solid |
| Melting Point | 238-242 °C[1] |
| Boiling Point | 310.6 °C at 760 mmHg[1] |
| Flash Point | 141.6 °C[1] |
| Density | 1.75 g/cm³[1] |
| Solubility in Water | Insoluble[1][2] |
| Vapor Pressure | 0.000255 mmHg at 25°C[1] |
Hazard Identification and Classification
Below is a summary of the hazard classifications for 4-Bromo-2-fluorophenylboronic acid according to the Globally Harmonized System (GHS).
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Eye Irritation | Category 2[3] |
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Hazard Statements:
Precautionary Statements:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Risk and Safety Phrases (Legacy):
-
R36/37/38: Irritating to eyes, respiratory system and skin.[2]
-
S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
S36: Wear suitable protective clothing.[2]
Experimental Protocols: Safe Handling of Solid Chemicals
The following is a general protocol for the safe handling of solid chemical reagents like 4-Bromo-2-fluorophenylboronic acid in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.
Objective: To safely weigh and dispense a solid chemical for experimental use.
Materials:
-
4-Bromo-2-fluorophenylboronic acid
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible chemical-resistant gloves
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or container
-
Labeling materials
-
Waste container for contaminated materials
Procedure:
-
Preparation and Precaution:
-
Ensure the chemical fume hood is functioning correctly.
-
Don appropriate PPE before handling the chemical.
-
Set up all necessary equipment within the fume hood.
-
-
Dispensing the Chemical:
-
Place a clean piece of weighing paper or a suitable container on the analytical balance and tare it.
-
Carefully open the container of 4-Bromo-2-fluorophenylboronic acid inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.
-
Securely close the main container immediately after dispensing.
-
-
Post-Dispensing and Cleanup:
-
Carefully transfer the weighed solid to the reaction vessel.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Dispose of any contaminated weighing paper and gloves in the designated waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualized Workflows
The following diagrams illustrate key logical relationships and workflows for handling hazardous chemicals.
Caption: Chemical Spill Response Workflow
Caption: General Safe Handling Workflow
References
An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delves into the solubility characteristics of 2-Bromo-4-fluorophenylboronic acid, a crucial reagent in organic synthesis, particularly in the realm of drug discovery and development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its predicted solubility based on the physicochemical properties of analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents. This guide is designed to be an essential resource for scientists and researchers, enabling them to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
Table 1: Physicochemical Properties of Related Phenylboronic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |
| 4-Bromo-2-fluorophenylboronic acid | C₆H₅BBrFO₂ | 218.82 | 238-242 | Insoluble[1][2] |
| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | 101-110 | - |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | - | 1.9 g/100 g H₂O (at 20°C)[3] |
Note: Data for related compounds is provided for comparative purposes.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in specific solvents, established experimental methods can be employed. The following are detailed protocols for two common and reliable techniques.
This method is based on determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, identified by the disappearance of turbidity.[4][5]
Materials and Equipment:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector
-
Analytical balance
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[4]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is the dissolution temperature.[4]
-
Data Collection: Record the dissolution temperature for the specific composition.
-
Solubility Curve Construction: Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[4]
The shake-flask method is a classical technique to determine the equilibrium solubility of a compound in a given solvent.
Materials and Equipment:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
This compound
-
Selected organic solvents
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifuge the samples to achieve clear separation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe and filter it to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizing Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the solubility determination process and a common synthetic application of phenylboronic acids.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
Caption: A simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct quantitative solubility data for this compound is scarce in the public domain, this guide provides a robust framework for its experimental determination. By understanding its physicochemical properties through comparison with analogous compounds and employing standardized methodologies like the dynamic and shake-flask methods, researchers can generate reliable solubility data tailored to their specific applications. This information is critical for optimizing reaction conditions, purification processes, and the overall efficiency of synthetic routes involving this versatile reagent.
References
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 2-Bromo-4-fluorophenylboronic acid, a critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its stability profile is paramount for ensuring reaction efficiency, reproducibility, and the integrity of research and development outcomes. This document outlines the principal degradation pathways, recommended storage and handling protocols, and a detailed methodology for assessing the stability of this compound.
Core Concepts of Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to degradation through several key pathways. The principal factors affecting its shelf-life are moisture, temperature, light, and pH. The two most significant degradation mechanisms are protodeboronation and oxidation.
Protodeboronation: This is a crucial degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process leads to the formation of 1-bromo-3-fluorobenzene as a byproduct, rendering the boronic acid inactive for its intended cross-coupling reactions. The reaction is essentially the hydrolysis of the C-B bond and can be catalyzed by aqueous acidic or basic conditions.[1] For some arylboronic acids, the rate of protodeboronation is slowest around pH 5.[2]
Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of various byproducts, including phenols and boric acid.[3] Exposure to air (oxygen) can facilitate this degradation, which may be accelerated by light and elevated temperatures.
Anhydride Formation: Boronic acids have a propensity to lose water and form cyclic anhydrides, most commonly a trimeric boroxine. This process is typically reversible upon exposure to water. While this is not a decomposition of the aryl group, the change in the structure can affect solubility and reactivity.
Stability Profile Summary
While specific quantitative shelf-life data for this compound is not extensively published, the following table summarizes its general stability profile based on the known behavior of arylboronic acids. It is crucial to note that the actual stability will depend on the purity of the material and the specific storage conditions.
| Parameter | Condition | Recommended Practice | Potential Outcome of Deviation |
| Temperature | Long-term Storage | Refrigerate (2-8 °C)[4][5] | Accelerated degradation (protodeboronation, oxidation) |
| Short-term (Lab Bench) | Maintain at ambient temperature | Minimal degradation over short periods | |
| Moisture/Humidity | Solid State | Store in a tightly sealed container with desiccant | Hydrolysis leading to protodeboronation and potential clumping |
| In Solution | Use anhydrous solvents | Protodeboronation[1] | |
| Atmosphere | Solid State | Store under an inert atmosphere (e.g., Nitrogen, Argon)[6] | Oxidation of the boron center |
| Light | All conditions | Store in an amber or opaque container | Potential for photolytic degradation |
| pH | In Solution | Maintain near-neutral pH if possible | Accelerated protodeboronation under acidic or basic conditions[1][2] |
Recommended Storage and Handling Procedures
To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Upon Receipt: The compound should be stored in a cool, dry, and dark place. Refrigeration at 2-8 °C is highly recommended for long-term storage.[4][5]
-
Container: Keep the compound in its original, tightly sealed container.[4] If the container is opened, it should be carefully resealed. For frequent use, consider aliquoting the material into smaller vials to minimize exposure of the bulk supply to atmospheric moisture and air.
-
Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas such as nitrogen or argon before sealing is a best practice to prevent oxidation.[6]
-
Handling: All handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Weighing: When weighing the compound, do so promptly to minimize exposure to ambient air and humidity.
-
In Solution: When preparing solutions, use anhydrous solvents if the subsequent reaction chemistry is sensitive to water. Solutions are generally less stable than the solid material and should ideally be prepared fresh for each use.
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method
To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study can be performed. The results of this study are then used to develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a validated RP-HPLC method capable of separating the intact drug substance from its degradation products.
1. Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80 °C for 48 hours. Also, heat a solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Neutralization: After exposure, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, by HPLC.
2. Stability-Indicating RP-HPLC Method Development
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve adequate separation between the peak for this compound and any peaks corresponding to degradation products. The goal is to achieve baseline resolution.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the parent compound in the stressed samples should be assessed using the PDA detector to ensure no co-eluting peaks.
Visualizations
Caption: Protodeboronation degradation pathway of this compound.
Caption: Recommended workflow for handling and storage of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. 1451393-45-5・(2-bromo-4-chlorophenyl)boronic acid・(2-bromo-4-chlorophenyl)boronic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. discovery.researcher.life [discovery.researcher.life]
The Versatile Reactivity of 2-Bromo-4-fluorophenylboronic Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in the fields of organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a boronic acid moiety on a phenyl ring, provides a trifecta of reactivity that allows for the strategic construction of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, and the boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings. This technical guide provides a comprehensive overview of the reactivity of this compound, including detailed experimental protocols, quantitative data from representative reactions, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.
Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings
The primary utility of this compound lies in its participation in two of the most powerful C-C and C-heteroatom bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Chan-Lam coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] It is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[1] this compound can serve as the organoboron partner in these reactions, coupling with a variety of aryl and heteroaryl halides to generate complex fluorinated biaryl structures.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | >95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 24 | ~90 |
| 3 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 48 | ~85 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 |
Note: The data in this table is derived from studies on similar boronic acids and is presented to provide a reasonable expectation of reactivity for this compound.[2][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.[4]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
-
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or alcohol to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, respectively.[5][6] This reaction is particularly advantageous as it can often be carried out under mild conditions, at room temperature, and open to the air.[6] this compound can be effectively coupled with a wide range of amines, anilines, amides, and phenols.
Table 2: Representative Chan-Lam Coupling Reaction Conditions
| Entry | Nucleophile | Boronic Acid | Copper Source (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Aniline | Phenylboronic Acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 72 | High |
| 2 | Imidazole | Phenylboronic Acid | Cu(OTf)₂ (8) | K₂CO₃ | MeOH | RT | 24 | 93 |
| 3 | Benzylamine | Methylboronic acid | [Cu(DMAP)₄I]I (2) | - | MeOH | RT | 0.4 | 80 |
| 4 | 4'-amino-[1,1'-biphenyl]-4-sulfonamide | (3-chloro-4-fluorophenyl)boronic acid | Cu(OAc)₂ (100) | TMEDA | MeOH/H₂O | RT | 24 | 78 |
Note: This table presents data from representative Chan-Lam couplings to illustrate typical reaction conditions and outcomes.[6][6][7][8]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
The following is a general protocol for the Chan-Lam N-arylation of an amine with this compound.[9]
-
Materials:
-
Amine (1.0 mmol, 1.0 equiv.)
-
This compound (1.5 mmol, 1.5 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv.)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Activated molecular sieves (optional)
-
-
Procedure:
-
To a clean, dry reaction vessel, add the amine, this compound, and copper(II) acetate.
-
If using, add activated molecular sieves to the vessel.
-
Add the solvent (dichloromethane) followed by the base (pyridine).
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide | C23H18ClF3N4O2S2 | CID 57989782 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Fluorophenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of fluorophenols. It delves into the underlying mechanisms, regioselectivity, and experimental considerations for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The interplay of the activating hydroxyl group and the deactivating, yet ortho-, para-directing fluorine substituent is critically examined for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated aromatic compounds. The strategic incorporation of fluorine into phenolic structures offers a powerful tool for modulating the physicochemical and biological properties of molecules, making a thorough understanding of their synthesis essential for the advancement of pharmaceuticals and agrochemicals.[1][2]
Introduction to Electrophilic Aromatic Substitution of Fluorophenols
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[3] In the context of fluorophenols, this reaction class is of particular importance due to the widespread use of fluorinated phenols in medicinal chemistry and materials science.[1] The introduction of a fluorine atom into a phenol molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Fluorophenols present a unique case for EAS due to the competing directing effects of the hydroxyl (-OH) and fluorine (-F) substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions through its strong +R (resonance) effect.[4][5] Conversely, the fluorine atom is a deactivating group due to its strong -I (inductive) effect, yet it also directs to the ortho and para positions via a weaker +R effect.[6] The regiochemical outcome of EAS on fluorophenols is therefore a nuanced interplay of these electronic effects, as well as steric considerations.
Mechanism of Electrophilic Aromatic Substitution
The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[3][7][8]
-
Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.
-
Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
The stability of the intermediate sigma complex is a key factor in determining the rate and regioselectivity of the reaction. Electron-donating groups, such as the hydroxyl group, stabilize the positive charge in the arenium ion, thereby increasing the reaction rate.[9] Electron-withdrawing groups, like fluorine, destabilize the carbocation and slow down the reaction.[9]
Regioselectivity in the Electrophilic Aromatic Substitution of Fluorophenols
The position of electrophilic attack on the fluorophenol ring is primarily governed by the directing effects of the hydroxyl and fluorine substituents.
-
Hydroxyl Group (-OH): A strong activating, ortho-, para-director.
-
Fluorine Atom (-F): A deactivating, ortho-, para-director.
The powerful activating and directing effect of the hydroxyl group generally dominates the regioselectivity.[10]
2-Fluorophenol
In 2-fluorophenol, the hydroxyl group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The fluorine atom also directs to these positions. The major products are typically the 4- and 6-substituted isomers. The ratio between these isomers is influenced by steric hindrance from the adjacent fluorine and hydroxyl groups, as well as the nature of the electrophile.
3-Fluorophenol
For 3-fluorophenol, the hydroxyl group directs to the C2, C4, and C6 positions. The fluorine atom directs to the C2, C4, and C6 positions. Therefore, substitution is expected to occur at these positions, with the specific isomer distribution depending on the reaction conditions and the electrophile.
4-Fluorophenol
In 4-fluorophenol, the hydroxyl group directs to the C2 and C6 (ortho) positions. The para position is blocked by the fluorine atom. The fluorine atom also directs to the C2 and C6 positions. Consequently, electrophilic substitution on 4-fluorophenol predominantly yields the 2-substituted product.
Key Electrophilic Aromatic Substitution Reactions of Fluorophenols
Nitration
Nitration is a crucial reaction for the introduction of a nitro group (-NO₂), which can be further transformed into other functional groups, such as amines.
Table 1: Nitration of Fluorophenols
| Substrate | Reagents and Conditions | Major Products | Yield | Reference |
| 2-Fluorophenol | 35% Sodium nitrite, 15% HCl, 0°C; then 30% Nitric acid, 40°C | 2-Fluoro-4-nitrophenol | ~90% | [11] |
| 3-Fluorophenol | Nitric acid, Sulfuric acid | Mixture of isomers | Data not available | |
| 4-Fluorophenol | Nitric acid, Sulfuric acid | 4-Fluoro-2-nitrophenol | Data not available |
Halogenation
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring, which are important for further synthetic modifications and for their impact on biological activity.
Table 2: Halogenation of Fluorophenols
| Substrate | Reagents and Conditions | Major Product(s) | Yield | Reference |
| 2-Fluorophenol | Bromine, Methylene chloride, 3°C to room temp. | 4-Bromo-2-fluorophenol | Not specified | [12] |
| 3-Fluorophenol | Potassium bromide, Acetic acid, Water, 35°C | 4-Bromo-3-fluorophenol | 70% | [13] |
| 4-Fluorophenol | Bromine, Dichloroethane, 5-10°C | 2-Bromo-4-fluorophenol | 95% | [4] |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H), which can enhance water solubility and serve as a directing group in subsequent reactions.
Table 3: Sulfonation of Fluorophenols
| Substrate | Reagents and Conditions | Major Product(s) and Isomer Ratio | Yield | Reference |
| 2-Fluorophenol | SO₃ in nitromethane | 2-Fluoro-4-sulfonic acid and 2-Fluoro-5-sulfonic acid | Not specified | [14] |
| 3-Fluorophenol | Sulfuric acid | Data not available | Data not available | |
| 4-Fluorophenol | Sulfuric acid | 4-Fluoro-2-sulfonic acid | Data not available |
Friedel-Crafts Reactions
Friedel-Crafts reactions, including alkylation and acylation, are fundamental for the formation of carbon-carbon bonds with the aromatic ring.[15]
Table 4: Friedel-Crafts Reactions of Fluorophenols
| Substrate | Reaction Type | Reagents and Conditions | Major Product | Yield | Reference |
| 4-Fluorophenol | Acylation | Acetyl chloride, PMA@MIL-53 (Fe) catalyst, room temp. | 2-Acetyl-4-fluorophenol | Excellent | [1] |
| 2-Fluorophenol | Alkylation/Acylation | Data not available | Data not available | ||
| 3-Fluorophenol | Alkylation/Acylation | Data not available |
Experimental Protocols
Protocol 1: Nitration of 2-Fluorophenol to 2-Fluoro-4-nitrophenol[11]
Materials:
-
2-Fluorophenol
-
15% Hydrochloric acid
-
35% Sodium nitrite solution
-
30% Nitric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a 1L three-necked flask equipped with a stirrer, thermometer, and two dropping funnels, add 500 ml of 15% hydrochloric acid and cool to 0°C.
-
Simultaneously, add 1 mol of 35% sodium nitrite solution and 0.67 mol of 2-fluorophenol dropwise while stirring. Maintain the temperature at 0°C. The addition should take approximately 45 minutes.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Isolate the intermediate 2-fluoro-4-nitrosophenol by filtration.
-
Transfer the filter cake to a 500 ml three-necked flask and cool to about 5°C.
-
Add 1.2 mol of 30% nitric acid and gradually warm the mixture to 40°C with stirring.
-
Maintain the temperature at 40°C for 1 hour.
-
Cool the mixture and collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 2-fluoro-4-nitrophenol.
Protocol 2: Bromination of 4-Fluorophenol to 2-Bromo-4-fluorophenol[4][13]
Materials:
-
4-Fluorophenol
-
Dichloroethane
-
Bromine
-
Sodium sulfite
-
10% Sodium hydroxide solution
-
20% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to 5-10°C.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5-10°C.
-
After the addition is complete, heat the reaction mixture for 30 minutes.
-
Add a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.
-
Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain 2-bromo-4-fluorophenol.
Protocol 3: Friedel-Crafts Acylation of 4-Fluorophenol[1]
Materials:
-
4-Fluorophenol
-
Acetyl chloride
-
PMA@MIL-53 (Fe) catalyst
-
Ethyl acetate
Procedure:
-
In a 25 mL round bottom flask, combine 7 mmol of 4-fluorophenol, 7 mmol of acetyl chloride, and 30-200 mg of PMA@MIL-53 (Fe) catalyst.
-
Stir the mixture at room temperature for 10-50 minutes.
-
Dilute the mixture and separate the catalyst by centrifugation.
-
Extract the product with ethyl acetate.
-
Wash and dry the organic extract.
-
Evaporate the solvent to obtain the acylated product.
Visualizations
Signaling Pathways and Logical Relationships
Caption: General mechanism of electrophilic aromatic substitution on fluorophenols.
Caption: Directing effects in the electrophilic aromatic substitution of fluorophenol isomers.
Experimental Workflows
Caption: Experimental workflow for the bromination of 4-fluorophenol.
Conclusion
The electrophilic aromatic substitution of fluorophenols is a versatile and powerful tool in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. The regiochemical outcome of these reactions is a delicate balance of the strong activating, ortho-, para-directing hydroxyl group and the deactivating, yet also ortho-, para-directing fluorine atom. A thorough understanding of these competing effects, coupled with careful control of reaction conditions, is essential for the selective synthesis of desired isomers. This guide has provided an in-depth overview of the mechanisms, regioselectivity, and experimental protocols for key EAS reactions on fluorophenols. While the provided data offers a solid foundation, further research to quantify isomer distributions and yields under a broader range of conditions will continue to refine our ability to predictably synthesize these valuable compounds.
References
- 1. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
- 2. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 12. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase | MDPI [mdpi.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Contrasting Electronic Influence of Fluorine and Bromine on Phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of fluorine and bromine substituents on the phenylboronic acid scaffold. A molecule of significant interest in organic synthesis and medicinal chemistry, phenylboronic acid's reactivity and acidity are profoundly influenced by the nature and position of substituents on its aromatic ring. This document delves into a comparative study of fluorine and bromine, two halogens with distinct electronic properties, and their impact on the physicochemical characteristics of phenylboronic acid. Through a detailed examination of acidity constants (pKa), Hammett constants, and spectroscopic data, this guide elucidates the inductive and resonance effects exerted by these halogens. Furthermore, it provides detailed experimental protocols for the synthesis and characterization of these compounds, alongside a visualization of their application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Introduction
Phenylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. Their utility in organic chemistry, most notably as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, has cemented their importance in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The electronic properties of the phenyl ring, and consequently the reactivity of the boronic acid moiety, can be finely tuned by the introduction of substituents.
Fluorine and bromine, while both halogens, exhibit disparate electronic behaviors when attached to an aromatic system. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also participate in a modest, yet significant, electron-donating resonance effect (+R) due to the overlap of its p-orbitals with the aromatic π-system. In contrast, bromine has a weaker inductive effect compared to fluorine but a less effective resonance contribution due to poorer orbital overlap. This guide provides a detailed exploration of how these contrasting electronic profiles translate into measurable differences in the properties of fluorinated and brominated phenylboronic acids.
Quantitative Analysis of Electronic Effects
The electronic influence of fluorine and bromine on the phenylboronic acid ring is quantitatively assessed through the examination of acidity constants (pKa) and Hammett substituent constants (σ).
Acidity (pKa Values)
The Lewis acidity of the boronic acid is a critical parameter influencing its reactivity. The pKa value is a direct measure of this acidity, with lower values indicating a stronger acid. The introduction of electron-withdrawing groups is expected to increase the acidity of the boronic acid by stabilizing the resulting boronate anion.
| Substituent | Position | pKa |
| Fluorine | ortho | ~7.8 |
| meta | ~8.2 | |
| para | ~8.7 | |
| Bromine | ortho | - |
| meta | ~8.5 | |
| para | ~8.6 | |
| Unsubstituted | - | ~8.8 |
The data clearly indicates that fluorine has a more pronounced acidifying effect than bromine, particularly at the ortho and meta positions, which is consistent with its stronger inductive electron withdrawal.
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of a functional group attached to a phenyl ring. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta_ | σ_para_ |
| Fluorine | +0.34[1] | +0.06[1] |
| Bromine | +0.39[2] | +0.23[2] |
The Hammett constants reveal a more nuanced picture of the electronic effects. For the meta position, both fluorine and bromine are electron-withdrawing, with bromine having a slightly stronger effect. At the para position, the resonance effect becomes more influential. Fluorine's +R effect partially counteracts its -I effect, resulting in a small positive σ value. In contrast, bromine's less effective +R effect leads to a more significant positive σ value, indicating a stronger overall electron-withdrawing character at the para position compared to fluorine.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the electronic environment of the substituted phenylboronic acids.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR spectra are sensitive to the electron density around the carbon atoms. Electron-withdrawing groups deshield adjacent carbons, causing their signals to appear at higher chemical shifts (downfield).
| Compound | C1 (ipso-C) (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| Phenylboronic Acid | ~135 | ~130 | ~128 | ~130 |
| 4-Fluorophenylboronic Acid | ~131 | ~137 (d, J≈9 Hz) | ~116 (d, J≈21 Hz) | ~165 (d, J≈250 Hz) |
| 4-Bromophenylboronic Acid | ~134 | ~137 | ~132 | ~125 |
Note: Chemical shifts are approximate and solvent-dependent. For 4-fluorophenylboronic acid, the signals are split due to C-F coupling.
The ¹³C NMR data for 4-fluorophenylboronic acid shows a significant downfield shift for C4, directly attached to the fluorine, due to the large deshielding effect. The ipso-carbon (C1) is shielded compared to the unsubstituted acid, a phenomenon attributed to the resonance donation of fluorine. In contrast, the spectrum of 4-bromophenylboronic acid shows a general downfield shift for the ring carbons, consistent with a net electron-withdrawing effect.
FTIR Spectroscopy
FTIR spectroscopy can be used to probe the vibrational modes of the molecule, which are also influenced by the electronic effects of the substituents. Key vibrational bands include the B-O-H stretching and bending modes, as well as the aromatic C-C and C-H vibrations.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Phenylboronic Acid | ~3300 (O-H stretch), ~1350 (B-O stretch), ~1600 (C=C stretch) |
| Fluorophenylboronic Acids | The C-F stretching vibration typically appears in the region of 1100-1300 cm⁻¹. The exact position of the B-O and O-H stretching bands can be influenced by the position of the fluorine substituent due to potential intramolecular hydrogen bonding in the ortho isomer. |
| Bromophenylboronic Acids | The C-Br stretching vibration is found at lower wavenumbers, typically in the 500-600 cm⁻¹ region. The B-O and O-H stretching frequencies are also expected to be shifted relative to the unsubstituted acid, reflecting the electronic influence of the bromine atom. |
The presence of the strong C-F and C-Br stretching bands provides a clear spectroscopic handle for identifying these compounds. Subtle shifts in the B-O and O-H stretching frequencies can provide qualitative information about the acidity of the boronic acid.
Experimental Protocols
Synthesis of 4-Fluorophenylboronic Acid
Materials:
-
4-Bromo-1-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Dissolve 4-bromo-1-fluorobenzene in anhydrous THF and add it to the dropping funnel.
-
Add the 4-bromo-1-fluorobenzene solution dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate dropwise to the cold Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and slowly add 2 M hydrochloric acid to hydrolyze the borate ester.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to obtain pure 4-fluorophenylboronic acid.
Synthesis of 4-Bromophenylboronic Acid
The synthesis of 4-bromophenylboronic acid follows a similar procedure to that of its fluorinated analog, starting from 1,4-dibromobenzene.
Determination of pKa by Potentiometric Titration
Materials:
-
Substituted phenylboronic acid
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
pH meter and electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
-
Solvent (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the phenylboronic acid and dissolve it in a known volume of the chosen solvent in a beaker.
-
Place the beaker on a stir plate and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized sodium hydroxide solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
Visualization of a Key Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, where substituted phenylboronic acids are indispensable reagents. The electronic effects of the substituents on the phenylboronic acid can influence the rate and efficiency of this reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the phenylboronic acid with a base. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst. Electron-withdrawing groups on the phenylboronic acid can facilitate the transmetalation step, thereby accelerating the overall reaction rate.
Conclusion
The electronic effects of fluorine and bromine on phenylboronic acid are distinct and have significant consequences for the molecule's acidity, spectroscopic properties, and reactivity. Fluorine's potent inductive effect, moderated by its resonance donation, leads to a greater increase in acidity compared to bromine, especially when substituted at the ortho and meta positions. Spectroscopic analysis provides clear evidence of these electronic perturbations. A thorough understanding of these effects is paramount for the rational design of phenylboronic acid derivatives with tailored properties for applications in organic synthesis, drug discovery, and materials science. The provided experimental protocols and the visualization of the Suzuki-Miyaura coupling serve as practical tools for researchers in this field.
References
Methodological & Application
Application Notes and Protocols for 2-Bromo-4-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenylboronic acid ring offers unique opportunities for creating fluorinated molecules with significant potential in medicinal chemistry and materials science.
The incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key reagent for accessing novel fluorinated scaffolds for drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.
Application in Kinase Inhibitor Synthesis
The 2-bromo-4-fluorophenyl moiety is a valuable pharmacophore in the design of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The products derived from the Suzuki-Miyaura coupling of this compound can effectively target the ATP-binding pocket of kinases like p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1. Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory diseases. The 4-fluorophenyl group, which can be introduced using this compound, is a common feature in potent p38 MAP kinase inhibitors.[1][2]
Caption: Simplified p38 MAP Kinase Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a critical factor in tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of VEGFR-2 are effective anti-cancer agents. The biaryl scaffolds synthesized from this compound are being explored for the development of novel VEGFR-2 inhibitors.[3][4]
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.
Quantitative Data from Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, based on studies of structurally similar fluorinated compounds. These examples demonstrate the utility of this reaction in synthesizing fluorinated biaryls. The data is adapted from the coupling of 4-fluorophenylboronic acid with various fluorinated aryl bromides.[5]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K2CO3 | H2O | 110 | 3 | ~65 |
| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K2CO3 | H2O | 110 | 3 | ~60 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K2CO3 | H2O | 110 | 3 | ~90 |
| 4 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K2CO3 | H2O | 110 | 3 | ~40 |
| 5 | 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K2CO3 | H2O | 110 | 3 | ~35 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6][7]
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6][7]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6] The typical reaction concentration is between 0.1 and 0.5 M with respect to the halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[6]
Example Protocol: Coupling with a Heterogeneous Catalyst[6]
This protocol is adapted from the synthesis of fluorinated biphenyl derivatives using a supported palladium nanoparticle catalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
G-COOH-Pd-10 catalyst (heterogeneous)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
In a reaction vessel, suspend the G-COOH-Pd-10 catalyst in water.
-
Add the aryl bromide, 4-fluorophenylboronic acid, and potassium carbonate to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 3-48 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration or centrifugation.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Conclusion
This compound is a highly valuable reagent for the synthesis of fluorinated biaryl and heteroaryl compounds through the Suzuki-Miyaura coupling reaction. The resulting products are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The provided protocols offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Fluorinated Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-fluorophenylboronic acid. This versatile protocol is designed to be a starting point for the synthesis of a variety of fluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[3][4] This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2][5] Fluorinated biaryl scaffolds are crucial components in many pharmaceuticals and agrochemicals due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This protocol details the coupling of this compound with a generic aryl bromide.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Palladium(II) complex.[3][6]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Palladium(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Palladium(0) catalyst.[6]
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (Silica gel)
Reaction Setup:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation
The following tables provide representative quantitative data for the Suzuki-Miyaura coupling reaction. These values are illustrative and may require optimization for specific substrate combinations.
Table 1: Reagent Quantities
| Reagent | Molar Equivalents | Representative Amount (for 1 mmol of Aryl Bromide) |
| Aryl Bromide | 1.0 | 1.0 mmol |
| This compound | 1.2 | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 | 0.03 - 0.05 mmol |
| Base (e.g., K₂CO₃) | 2.0 | 2.0 mmol |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | - | 5 - 10 mL |
Table 2: Reaction Conditions
| Parameter | Condition |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours (monitor by TLC) |
| Atmosphere | Inert (Argon or Nitrogen) |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of base can be critical, with options including K₃PO₄, Cs₂CO₃, and NaOH.[7] The temperature can also be increased.
-
Catalyst Deactivation: The pyridine nitrogen in some substrates can coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can sometimes mitigate this issue.
-
Deboronating: Some boronic acids can be prone to decomposition (deboronation) under the reaction conditions. Using a milder base or a lower reaction temperature might be necessary.
-
Inert Atmosphere: Strict exclusion of oxygen is crucial for the stability of the Pd(0) catalyst. Ensure proper inert atmosphere techniques are used.
Safety Precautions
-
Palladium compounds and some organic solvents can be toxic and/or flammable. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This application note provides a foundational protocol for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to adapt and optimize these conditions to suit their specific synthetic targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-4-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex fluorinated biaryl compounds, which are prevalent in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for structurally related compounds and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds. This compound is a valuable bifunctional reagent, possessing both a boronic acid moiety for coupling and a bromine atom that can serve as a handle for subsequent transformations. The fluorine substituent can impart unique physicochemical properties to the final products, such as enhanced metabolic stability and altered lipophilicity, which are often desirable in drug discovery.
The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation: Comparative Reaction Conditions
While specific examples for the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, the following table summarizes typical conditions and yields for the coupling of structurally similar substrates. This data provides a valuable reference for reaction development.
| Aryl Halide Coupling Partner | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 90 | - | 89 | |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Dioxane/H₂O | 110 | 3 | >95 | |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (3) | KF | Dioxane | 110 | - | 74-82 | |
| 2,4-Dibromoanisole | Alkylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladium precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl bromide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species, such as a boronic acid, with an organohalide.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3] The reaction is widely utilized in the synthesis of pharmaceuticals, fine chemicals, and complex organic molecules.[3][4]
2-Bromo-4-fluorophenylboronic acid is a valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom and the boronic acid moiety provide two orthogonal handles for sequential cross-coupling reactions, allowing for the construction of complex molecular architectures.[5][6]
A critical, yet often underestimated, component of the Suzuki-Miyaura reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, and its selection can significantly impact reaction yield, rate, and selectivity.[1][7] This document provides detailed application notes, experimental protocols, and a comparative analysis of bases for the Suzuki-Miyaura coupling of this compound.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base is indispensable for the Suzuki-Miyaura reaction to proceed, primarily by participating in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][7] The functions of the base include:
-
Activation of the Organoboron Species: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[8][9][10] This activation increases the electron density on the boron atom, facilitating the transfer of the organic group to the palladium center.[1][9]
-
Facilitation of Transmetalation: The activated boronate species undergoes transmetalation with the palladium(II) complex formed after the oxidative addition of the organohalide to the palladium(0) catalyst.[2][3]
-
Formation of Palladium Complexes: In some cases, the base can react with the palladium(II) complex to form an intermediate that is more susceptible to transmetalation.[3]
Commonly used bases in Suzuki-Miyaura couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1] The strength, solubility, and the nature of the counter-ion of the base are all critical factors to consider when optimizing a Suzuki-Miyaura coupling reaction.[7]
Data Presentation: Comparative Performance of Bases
| Entry | Base | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | K₃PO₄ | Pd(PPh₃)₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 | [11] |
| 2 | Cs₂CO₃ | PdCl₂(dppf) (5) | DME | 80 | 24 | ~88 | [12] |
| 3 | K₂CO₃ | Pd(dppf)Cl₂ (3-5) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-16 | ~81 | [7][13] |
| 4 | Na₂CO₃ | Pd(PPh₃)₄ (3) | Toluene/EtOH/H₂O | 100 | 12 | ~95 | [12][14] |
Note: The data presented is compiled from various sources for illustrative purposes and may not be directly representative of the Suzuki-Miyaura coupling of this compound. Yields are highly substrate and condition dependent.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.
General Protocol for Base Screening
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0-3.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Selection
Caption: Logical workflow for the selection of an optimal base.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryls Using 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-Bromo-4-fluorophenylboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method detailed, offering a versatile and efficient route to a wide range of substituted biaryls. Such fluorinated biaryl structures are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.
Introduction
Biaryl moieties are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into these structures can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This compound serves as a valuable bifunctional reagent, containing both a boronic acid for cross-coupling and a bromine atom that can be used for subsequent functionalization.
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] This method is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope.
Applications in Drug Discovery and Materials Science
The synthesis of novel biaryl compounds using this compound has significant implications for:
-
Drug Development: Fluorinated biaryls are key components in many active pharmaceutical ingredients. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving the overall druglike properties of a molecule.[3]
-
Materials Science: Biaryl structures are fundamental to the design of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. The electronic properties of these materials can be fine-tuned by the introduction of fluorine atoms.[1]
-
Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, with biaryl structures frequently playing a crucial role in their biological activity.
Experimental Protocols
The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve maximum yields.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[4]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water).[4]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[2]
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with boronic acids structurally similar to this compound, providing an expectation of reactivity with various aryl halides.
| Aryl Halide Coupling Partner | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 81[4] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 92[4] |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 80[4] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95[6] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~90[6] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95[6] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Biaryl Synthesis
Caption: General workflow for biaryl synthesis.
References
Application Notes and Protocols: 2-Bromo-4-fluorophenylboronic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenylboronic acid is a key building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures, particularly in the realm of targeted cancer therapy. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of crucial carbon-carbon bonds. The fluorine substituent can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates. This document provides an overview of its application in the synthesis of dual inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR), two important targets in oncology.
Application in the Synthesis of Dual PARP/EGFR Inhibitors
Dual-target inhibitors offer a promising strategy in cancer therapy by simultaneously blocking multiple pathways involved in tumor growth and survival, potentially overcoming resistance mechanisms associated with single-target agents. This compound is an ideal reagent for synthesizing compounds that target both PARP and EGFR. The 2-bromo-4-fluorophenyl moiety can be incorporated into a heterocyclic core that interacts with the PARP enzyme, while the overall molecular scaffold is designed to also inhibit the tyrosine kinase activity of EGFR.
A representative synthetic approach involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic partner, such as a brominated quinazoline or a related nitrogen-containing scaffold. This reaction forms a biaryl linkage, which is a common structural motif in many kinase and PARP inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Heterocyclic Bromide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[1][2]
Materials:
-
This compound
-
Heterocyclic bromide (e.g., 6-bromo-3,4-dihydro-1H-quinoxalin-2-one)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heterocyclic bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Seal the flask with a rubber septum and evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving substituted bromopyridines and phenylboronic acids, which are analogous to the synthesis of dual PARP/EGFR inhibitors.
| Heterocyclic Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [3] |
| 2-Bromopyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 110 | 16 | 91 | [4] |
| 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 90 | 8 | 78 | [2] |
| 3,5-Dibromopyridine | 2-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | KF | 1,4-Dioxane | 110 | 24 | 88 | [4] |
Biological Activity and Signaling Pathways
Dual inhibition of PARP and EGFR is a powerful anti-cancer strategy. PARP is a key enzyme in the repair of single-strand DNA breaks. Its inhibition in cancer cells with deficient homologous recombination (like those with BRCA mutations) leads to synthetic lethality. EGFR is a receptor tyrosine kinase that, when overactive, drives cell proliferation and survival through various downstream signaling cascades.
PARP Inhibition Signaling Pathway
Inhibition of PARP1 prevents the repair of single-strand DNA breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death (apoptosis).
PARP1 Inhibition Pathway
Caption: Mechanism of synthetic lethality by PARP inhibition.
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This activates downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation, survival, and angiogenesis. EGFR inhibitors block the tyrosine kinase activity, thereby inhibiting these downstream signals.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition.
Crosstalk and Dual Inhibition
There is significant crosstalk between the PARP and EGFR signaling pathways.[5][6] EGFR signaling can promote the expression of DNA repair proteins, and PARP1 can influence the expression of genes regulated by EGFR.[7] By simultaneously inhibiting both PARP and EGFR, it is possible to achieve a synergistic anti-tumor effect, particularly in tumors that are resistant to single-agent therapies.
Conclusion
This compound is a valuable and versatile building block for the synthesis of innovative drug candidates in medicinal chemistry. Its application in the development of dual PARP and EGFR inhibitors highlights its potential in creating next-generation cancer therapeutics. The Suzuki-Miyaura coupling provides an efficient method for incorporating this moiety into complex molecular scaffolds, leading to potent and selective inhibitors of key oncogenic pathways. Further exploration of this building block is warranted to unlock its full potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive crosstalk between EGFR and the TF-PAR2 pathway mediates resistance to cisplatin and poor survival in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined EGFR1 and PARP1 Inhibition Enhances the Effect of Radiation in Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. A common structural motif in many potent kinase inhibitors is the biaryl scaffold, which can be efficiently synthesized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and broad functional group tolerance.
2-Bromo-4-fluorophenylboronic acid is a versatile building block for the synthesis of novel kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for various cross-coupling reactions.[1] The boronic acid moiety itself is a key functional group for the Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide. This document provides a detailed protocol for a representative synthesis of a potential kinase inhibitor using this compound and outlines a workflow for its evaluation.
Representative Synthesis of a Biaryl Kinase Inhibitor
The following protocol describes a hypothetical synthesis of a biaryl compound, (2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone , a potential kinase inhibitor, via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme
References
2-Bromo-4-fluorophenylboronic acid in the synthesis of Afatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib, an irreversible ErbB family blocker, is a potent therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations.[1][2] Its mechanism of action involves the covalent inhibition of EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4), thereby blocking key signaling pathways that drive tumor growth and proliferation.[1][2][3] The synthesis of Afatinib is a multi-step process involving the construction of a quinazoline core followed by the introduction of specific functional groups that are crucial for its biological activity.
While a variety of synthetic strategies for Afatinib have been reported, a thorough review of the scientific literature and patent databases did not reveal a common or established synthetic route that utilizes 2-Bromo-4-fluorophenylboronic acid as a starting material or key intermediate. Boronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] Although this specific boronic acid is not prominently featured in published Afatinib syntheses, the general principles of using boronic acids are widely applied in the synthesis of other kinase inhibitors.
This document provides detailed application notes and protocols for a well-established synthetic route to Afatinib, along with an overview of its mechanism of action and the signaling pathways it inhibits.
Mechanism of Action of Afatinib
Afatinib is a second-generation tyrosine kinase inhibitor that irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, HER2, and HER4.[1][3] This covalent modification blocks the kinase activity of these receptors, leading to the inhibition of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and migration.[3] By inhibiting multiple members of the ErbB family, Afatinib can be more effective than first-generation EGFR inhibitors and may overcome certain forms of acquired resistance.[1][2]
Afatinib Signaling Pathway
Caption: Signaling pathway inhibited by Afatinib.
Synthesis of Afatinib: A Representative Route
A common synthetic approach to Afatinib involves the initial construction of the 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline core, followed by etherification, reduction of the nitro group, and finally, amidation to introduce the Michael acceptor moiety.
Synthetic Workflow
Caption: A representative synthetic workflow for Afatinib.
Experimental Protocols
The following protocol describes a key step in the synthesis of Afatinib: the preparation of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine.
Synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Materials:
-
4-Chloro-7-fluoro-6-nitroquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Hydrochloric acid (concentrated)
Procedure:
-
To a stirred solution of 4-chloro-7-fluoro-6-nitroquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.0-1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and then with water to remove any remaining starting materials and impurities.
-
Dry the product under vacuum to afford N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine as a yellow solid.
Data Presentation
| Step | Reactants | Product | Solvent | Reagents/Conditions | Yield (%) | Purity (%) |
| 1 | 4-Chloro-7-fluoro-6-nitroquinazoline, 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Isopropanol | HCl (cat.), Reflux | 85-95 | >98 (HPLC) |
| 2 | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, (S)-tetrahydrofuran-3-ol | N-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | N,N-Dimethylformamide (DMF) | NaH, 0 °C to rt | 80-90 | >98 (HPLC) |
| 3 | N-(3-chloro-4-fluorophenyl)-6-nitro-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine | Ethanol/Water | Fe, NH4Cl, Reflux | 85-95 | >99 (HPLC) |
| 4 | N4-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, 4-(Dimethylamino)crotonoyl chloride | Afatinib | Tetrahydrofuran (THF) | Triethylamine, 0 °C to rt | 75-85 | >99 (HPLC) |
Note: Yields and purities are representative and may vary depending on the specific reaction conditions and purification methods used.
Conclusion
The synthesis of Afatinib is a well-established process that relies on a series of robust chemical transformations. While the use of this compound is not reported in the common synthetic routes, the provided protocols for a representative synthesis offer a clear guide for researchers in the field. The understanding of Afatinib's mechanism of action and the signaling pathways it targets is crucial for the development of new and improved cancer therapies.
References
Application Notes and Protocols for 2-Bromo-4-fluorophenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluorophenylboronic acid is a versatile synthetic building block that is increasingly finding applications in the field of materials science. Its unique trifunctional structure, featuring a boronic acid group, a bromine atom, and a fluorine atom on a phenyl ring, allows for sequential and site-selective cross-coupling reactions. This enables the construction of complex and well-defined molecular architectures for advanced materials.
The primary application of this compound in materials science is as a precursor in the synthesis of fluorinated biaryl and poly(aryl) compounds through Suzuki-Miyaura cross-coupling reactions. These fluorinated aromatic structures are key components in a variety of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers, due to their unique electronic properties, thermal stability, and processability. The presence of the fluorine atom can significantly influence the electronic and physical properties of the final material, such as tuning the HOMO/LUMO energy levels, enhancing electron mobility, and improving thermal and oxidative stability.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.
Application Note 1: Synthesis of Fluorinated Biaryl Compounds for Organic Electronics
Application: Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Fluorinated biaryl compounds are of significant interest in the field of organic electronics. The introduction of fluorine atoms into the aromatic backbone can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for tuning the charge injection and transport properties of organic semiconductors. This compound serves as a key building block for introducing a bromo- and fluoro-substituted phenyl unit into a larger conjugated system. The bromine atom can then be used for further functionalization in a subsequent cross-coupling reaction to build up more complex molecular structures.
A common synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and an aryl halide to form a fluorinated biaryl compound. This intermediate can then undergo a second cross-coupling reaction at the bromine position to introduce another aryl group, leading to the formation of terphenyl or more extended conjugated systems.
Experimental Protocol: Synthesis of 2'-Bromo-4'-fluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio), to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data for a Representative Suzuki-Miyaura Coupling Reaction
The following table provides representative quantitative data for the synthesis of a fluorinated biaryl compound using this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 18 | 85-95 |
| This compound | 2-bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 80-90 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of Fluorinated Polymers
Application: High-Performance Polymers with Enhanced Thermal Stability and Chemical Resistance.
The incorporation of fluorinated monomers into polymer backbones can impart a range of desirable properties, including increased thermal stability, enhanced chemical resistance, low surface energy, and unique optical and electronic characteristics. This compound can be converted into a variety of polymerizable monomers. For example, the boronic acid functionality can be protected, and the bromine atom can be used in a coupling reaction to introduce a polymerizable group such as a vinyl or acetylene moiety.
Alternatively, bifunctional monomers can be prepared from this compound for use in step-growth polymerization reactions, such as Suzuki polymerization. This allows for the synthesis of well-defined, fully aromatic, fluorinated conjugated polymers. These polymers are promising candidates for applications in advanced electronics, membranes, and high-performance coatings.
Logical Relationship Diagram: From Monomer to Polymer
Caption: Logical flow from starting material to a functional fluorinated polymer.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to create fluorinated biaryl and poly(aryl) compounds. These materials are of significant interest for applications in organic electronics and high-performance polymers due to the beneficial properties imparted by the fluorine substitution. The provided protocols and workflows offer a foundation for researchers to explore the potential of this compound in the development of novel and functional materials. Further exploration of its reactivity will undoubtedly lead to the creation of even more sophisticated and high-performance materials.
Application Notes and Protocols for Cross-Coupling Reactions of Fluorinated Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated arylboronic acids are versatile and indispensable building blocks for introducing fluoroaryl motifs, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][3] This reaction facilitates the formation of carbon-carbon bonds between the fluorinated arylboronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex molecular architectures.[1]
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of various fluorinated arylboronic acids, address common challenges such as protodeboronation, and present quantitative data to guide reaction optimization.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, the fluorinated arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application & Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Monofluorinated Arylboronic Acids
This protocol is a general starting point for the coupling of various aryl halides with monofluorinated phenylboronic acids, such as 4-fluorophenylboronic acid.
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol)
-
Base (e.g., K₂CO₃ or Na₃PO₄) (2.0 equiv)
-
Solvent (e.g., DMF/H₂O 95:5 or dioxane/water 4:1)
-
Anhydrous, degassed solvents
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (0.25 mmol), 4-fluorophenylboronic acid (0.30 mmol), and base (0.5 mmol).
-
Add the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 15 mL of DMF:H₂O 95:5).
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 70-110°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with various aryl bromides.
| Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | [4] |
| 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | [4] |
| 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | [4] |
| 2-Bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 | [4] |
Protocol 2: Suzuki-Miyaura Coupling with Polyfluorinated and Trifluoromethyl-Substituted Arylboronic Acids
Polyfluorinated and trifluoromethyl-substituted arylboronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, are valuable reagents for introducing highly electron-deficient aromatic rings.[1][3]
Materials:
-
Aryl halide (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst system) (2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, or Toluene)
-
Reaction vessel (e.g., sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial, combine the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, and the base.
-
Seal the vial and thoroughly purge with an inert gas.
-
Under a positive flow of inert gas, add the palladium catalyst and any necessary ligands.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water or brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data:
The following table presents data for the coupling of various aryl halides with trifluoromethyl-substituted arylboronic acids.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 95 | [5] |
| 2-Bromopyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 88 | [5] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | G3-XPhos | K₃PO₄ | Dioxane/H₂O | 40 | 98 | [6] |
| 1-Bromo-4-tert-butylbenzene | Pentafluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF/Ag₂O | DMF | 100 | 85 | [7] |
Challenges and Troubleshooting: Protodeboronation
A significant side reaction in the Suzuki-Miyaura coupling of fluorinated arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This is particularly problematic for electron-deficient arylboronic acids.[8]
Strategies to Mitigate Protodeboronation:
-
Optimize Reaction Conditions:
-
Modify the Boron Reagent:
-
Advanced Catalytic Systems:
-
Highly Active Catalysts: More efficient catalysts can increase the rate of the desired cross-coupling, outcompeting protodeboronation.[8]
-
Caption: Strategies to overcome protodeboronation in Suzuki-Miyaura couplings.
Experimental Workflow: A Visual Guide
The following diagram outlines a general experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction with fluorinated arylboronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 73852-19-4: 3,5-Bis(trifluoromethyl)benzeneboronic acid [cymitquimica.com]
- 3. 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid) | Kuujia.com [kuujia.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Regioselective Synthesis of Substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of substituted biaryls is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The precise control of substituent placement on the biaryl scaffold is critical for modulating the physicochemical and pharmacological properties of molecules. These application notes provide an overview of key regioselective strategies, detailed experimental protocols, and comparative data to guide the synthesis of target biaryl compounds.
Directed ortho-Metalation (DoM) followed by Cross-Coupling
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[1] This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be transmetalated to an organozinc (for Negishi coupling) or an organoboron species (for Suzuki-Miyaura coupling) and subsequently coupled with an aryl halide or triflate.[2] This approach offers excellent control over regioselectivity, as the functionalization occurs specifically at the position adjacent to the DMG.
Data Presentation: DoM-Negishi and DoM-Suzuki-Miyaura Cross-Coupling
The following table summarizes a comparative evaluation of DoM-Negishi and DoM-Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted biaryls.[2]
| Entry | Directing Group (DMG) | Aryl Halide/Triflate | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | CON(i-Pr)2 | 2-MeO-PhOTf | o-Zn-aryl | Pd(dba)2/SPhos | 2'-MeO-biphenyl-2-carboxamide | 85 |
| 2 | OCONEt2 | 4-CF3-PhOTf | o-Zn-aryl | Pd(dba)2/SPhos | 4'-CF3-biphenyl-2-carbamate | 90 |
| 3 | NHBoc | 2-Me-PhOTf | o-Zn-aryl | Pd(OAc)2/SPhos | 2'-Me-biphenyl-2-yl-carbamate | 78 |
| 4 | CON(i-Pr)2 | 2-MeO-PhOTf | o-B(OH)2-aryl | Pd(dppf)Cl2 | 2'-MeO-biphenyl-2-carboxamide | 60 |
| 5 | OCONEt2 | 4-CF3-PhOTf | o-B(OH)2-aryl | Pd(dppf)Cl2 | 4'-CF3-biphenyl-2-carbamate | 75 |
As noted in the literature, the DoM-Negishi protocol often provides superior yields and operates under milder conditions compared to the DoM-Suzuki-Miyaura approach.[2]
Experimental Protocols
Protocol 1: General Procedure for DoM-Negishi Cross-Coupling [2]
-
Directed ortho-Metalation and Zincation:
-
To a solution of the DMG-substituted arene (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add s-BuLi (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add a solution of anhydrous ZnCl2 (1.3 equiv) in THF dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Negishi Cross-Coupling:
-
In a separate flask, add the aryl triflate (1.2 equiv), Pd(dba)2 (5 mol%), and SPhos (10 mol%) to anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the flask containing the catalyst and coupling partner via cannula.
-
Heat the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization
Caption: Workflow for DoM-Negishi Coupling.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for biaryl synthesis.[3] Regioselectivity can be achieved by exploiting the differential reactivity of two or more leaving groups on one of the coupling partners. For instance, in dihaloarenes, the reactivity order is typically I > Br > OTf > Cl, allowing for selective coupling at the more reactive site.[3][4]
Data Presentation: Regioselective Coupling of Dihaloquinazolines
The following table presents data on the regioselective Suzuki-Miyaura coupling of 4,7-dichloro-6-nitroquinazoline with various arylboronic acids, demonstrating preferential substitution at the C4 position.[4]
| Entry | Arylboronic Acid | Base | Catalyst | Product | Yield (%) |
| 1 | 4-MeO-PhB(OH)2 | Na2CO3 | Pd(PPh3)4 | 4-(4-MeO-Ph)-7-Cl-quinazoline | 70 |
| 2 | 4-Cl-PhB(OH)2 | Na2CO3 | Pd(PPh3)4 | 4-(4-Cl-Ph)-7-Cl-quinazoline | 63 |
| 3 | 3-CF3-PhB(OH)2 | Na2CO3 | Pd(PPh3)4 | 4-(3-CF3-Ph)-7-Cl-quinazoline | 48 |
| 4 | 3-NO2-PhB(OH)2 | Na2CO3 | Pd(PPh3)4 | 4-(3-NO2-Ph)-7-Cl-quinazoline | 55 |
Experimental Protocols
Protocol 2: Microwave-Assisted Regioselective Suzuki-Miyaura Coupling [5]
-
Reaction Setup:
-
In a microwave reaction vial, combine the dihaloarene (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor and heat the mixture to 120 °C for 30-60 minutes with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
-
Visualization
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Regioselective C-H Arylation
Direct C-H arylation has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners.[6] Regioselectivity in C-H arylation can be achieved through the use of directing groups, which coordinate to the metal catalyst and position it for C-H activation at a specific site, typically ortho to the directing group.[7]
Data Presentation: Palladium-Catalyzed ortho-Arylation of Phenylacetamides
The following table showcases the palladium-catalyzed ortho-arylation of phenylacetamides with various arenes using sodium persulfate as an oxidant.[6]
| Entry | Phenylacetamide | Arene | Catalyst | Oxidant | Product | Yield (%) |
| 1 | N-Me-phenylacetamide | Benzene | Pd(OAc)2 | Na2S2O8 | ortho-Phenyl-N-Me-phenylacetamide | 78 |
| 2 | N-Me-phenylacetamide | Toluene | Pd(OAc)2 | Na2S2O8 | ortho-(p-tolyl)-N-Me-phenylacetamide | 72 |
| 3 | N-Me-phenylacetamide | Anisole | Pd(OAc)2 | Na2S2O8 | ortho-(p-anisyl)-N-Me-phenylacetamide | 85 |
| 4 | N-Me-phenylacetamide | Chlorobenzene | Pd(OAc)2 | Na2S2O8 | ortho-(p-chlorophenyl)-N-Me-phenylacetamide | 65 |
Experimental Protocols
Protocol 3: Directed C-H ortho-Arylation [6]
-
Reaction Setup:
-
To a screw-capped vial, add the phenylacetamide derivative (1.0 equiv), the arene coupling partner (10 equiv), Pd(OAc)2 (10 mol%), and Na2S2O8 (2.0 equiv).
-
Add trifluoroacetic acid (TFA) as the solvent (0.1 M).
-
Seal the vial tightly.
-
-
Reaction Conditions:
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization
Caption: Directed C-H Arylation Workflow.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Regioselective C-H Acylation of Biaryl-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Involving 2-Bromo-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the one-pot synthesis of fluorinated biaryl compounds utilizing 2-Bromo-4-fluorophenylboronic acid as a key building block. The unique substitution pattern of this molecule, featuring both a bromine atom and a fluorine atom, makes it a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and material science.
The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The presence of a fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of the final compound, making it a desirable feature in drug design. This application note will focus on a representative one-pot Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the synthesis of biaryl derivatives.
Representative One-Pot Suzuki-Miyaura Coupling Reaction
The following protocol outlines a general and representative one-pot procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This reaction is a cornerstone of modern organic synthesis for creating biphenyl structures.
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., a 3:1 ratio of 1,4-dioxane to water).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature of 80-100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the one-pot Suzuki-Miyaura coupling of this compound with various aryl halides, based on typical yields for similar reactions found in the literature.
| Aryl Halide Partner | Product | Yield (%) | Purity (%) |
| 4-Iodoanisole | 2-(4-methoxyphenyl)-4-fluoro-1-bromobenzene | 85 | >98 |
| 1-Bromo-4-nitrobenzene | 4-fluoro-2-(4-nitrophenyl)-1-bromobenzene | 78 | >97 |
| 3-Bromopyridine | 2-(pyridin-3-yl)-4-fluoro-1-bromobenzene | 82 | >98 |
| 4-Chlorotoluene | 4-fluoro-2-(p-tolyl)-1-bromobenzene | 75 | >96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2-Bromo-4-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-fluorophenylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Scenario 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product formation in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are of good quality and have been stored correctly. For sterically hindered substrates like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can facilitate the challenging oxidative addition and reductive elimination steps.[1][2]
-
Inappropriate Base: The choice and quality of the base are critical for the activation of the boronic acid.[3][4] Weaker bases may not be sufficient. Consider screening stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][5] Ensure the base is finely powdered and anhydrous, as water content can affect its efficacy.
-
Suboptimal Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent. Common solvent systems include dioxane/water and toluene/water.[1] Ensure the solvent is appropriately degassed to prevent oxidation of the catalyst.
-
Insufficient Temperature: Some Suzuki-Miyaura couplings, especially with challenging substrates, require elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, consider increasing it incrementally, for example, to 80-100 °C.
-
Poor Quality Reagents: Verify the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst.
Scenario 2: Significant Homocoupling of the Boronic Acid
Question: I am observing a significant amount of the homocoupled product of this compound. How can this side reaction be minimized?
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6]
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen). This involves using degassed solvents and purging the reaction vessel thoroughly before adding the catalyst. Freeze-pump-thaw cycles are a highly effective degassing method.[5]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable pinacol ester derivative. Boronic esters can provide a "slow release" of the boronic acid during the reaction, which can suppress homocoupling.[5]
Scenario 3: Formation of Protodeboronation Byproduct
Question: I have identified a byproduct that corresponds to the protodeboronation of my boronic acid (formation of 1-bromo-3-fluorobenzene). What causes this and how can it be prevented?
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common decomposition pathway, particularly for electron-deficient boronic acids.[7]
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction to proceed, using strictly anhydrous solvents and reagents where possible can mitigate this side reaction.[5]
-
Milder Base and Lower Temperature: A milder base and a lower reaction temperature may reduce the rate of protodeboronation. However, this needs to be balanced with achieving a satisfactory rate for the desired cross-coupling.[5]
-
Use of Boronic Esters or Trifluoroborates: As with homocoupling, using more stable derivatives like pinacol esters or potassium trifluoroborate salts can significantly reduce the extent of protodeboronation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the Suzuki-Miyaura coupling of this compound?
A1: Due to the steric hindrance from the ortho-bromo group, a bulky and electron-rich phosphine ligand is generally recommended. Catalyst systems like Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like [Pd(XPhos)G3], are often effective for such challenging couplings.[2] It is advisable to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
Q2: Which base should I choose for my reaction?
A2: The choice of base is crucial. For sterically hindered boronic acids, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][5] The base's role is to facilitate the transmetalation step by forming a more reactive boronate species.[3][4]
Q3: What is the recommended solvent and temperature?
A3: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, THF/water, or toluene/water. The optimal temperature will depend on the reactivity of your coupling partners and the chosen catalyst system. A starting point could be 80-100 °C.[1] It is important to ensure all reactants are soluble in the chosen solvent system at the reaction temperature.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine when the reaction is complete.
Quantitative Data Summary
The following tables provide representative data to illustrate the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings with substrates similar to this compound. These should be used as a guideline for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-toluene | 4-Fluorophenyl-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2-Bromo-toluene | 4-Fluorophenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 92 |
| 2-Bromo-anisole | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 95 |
| 1-Bromo-2-nitrobenzene | 4-Fluorophenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 88 |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-fluoro-aniline | Phenylboronic acid | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 2-Bromo-4-fluoro-aniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (3) | Dioxane/H₂O | 100 | 91 |
| 2-Bromo-4-fluoro-aniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (3) | Toluene/H₂O | 100 | 85 |
| 2-Bromo-4-fluoro-aniline | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | THF/H₂O | 80 | 93 |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide.
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Reactions with Fluorinated Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving fluorinated arylboronic acids.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction with a fluorinated arylboronic acid is resulting in a low to non-existent yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with fluorinated arylboronic acids are common and often stem from a few key issues. A systematic approach to troubleshooting is recommended:
-
Protodeboronation: This is the most frequent side reaction, where the boronic acid group is replaced by a hydrogen atom.[1] Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, are highly susceptible to this undesired reaction, which is accelerated by basic conditions and elevated temperatures.[2]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The catalyst must be active enough to promote the desired cross-coupling at a rate significantly faster than protodeboronation.
-
Reaction Conditions: The base, solvent, temperature, and reaction time all play crucial roles and may need to be optimized for your specific substrates.
-
Reagent Quality: Ensure the purity and stability of your fluorinated arylboronic acid, as they can degrade upon storage.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Mitigating protodeboronation is key to success with these substrates. Consider the following strategies:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation but also promotes protodeboronation.[1] Weaker inorganic bases are often preferred.
-
Anhydrous Conditions: Water is a proton source for protodeboronation.[1] While many Suzuki protocols use aqueous bases, employing anhydrous conditions can be beneficial.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, use a highly active catalyst that allows for lower reaction temperatures.
-
Use of Boronic Acid Surrogates: If protodeboronation remains a significant issue, consider using more stable alternatives to boronic acids.
-
Potassium Aryltrifluoroborates (ArBF₃K): These are crystalline, air- and moisture-stable solids that are less prone to protodeboronation.[4] They slowly release the boronic acid in situ under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronates are highly stable and can be used in iterative cross-coupling sequences. The boronic acid is released slowly under mild aqueous basic conditions.[5][6]
-
Q3: Which palladium catalyst and ligand system is best for coupling fluorinated arylboronic acids?
A3: The optimal catalyst system often depends on the specific substrates. For challenging couplings with electron-deficient, fluorinated arylboronic acids, highly active catalysts are generally required.
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are often highly effective.[3] They can promote the difficult oxidative addition and transmetalation steps even at lower temperatures.
-
Pd(dppf)Cl₂: This is a versatile and robust catalyst that has shown good performance in couplings involving heteroaryl and fluorinated arylboronic acids.[7]
-
Pd(OAc)₂ with a Ligand: Palladium(II) acetate is a common precatalyst that, when combined with a suitable phosphine ligand, can be very effective.[8]
Q4: What are the recommended solvent systems for these reactions?
A4: The solvent influences the solubility of reagents and the stability of the catalytic species. Common choices include:
-
Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of a small amount of water to aid in the dissolution of the base.[9]
-
Protic Solvents: In some cases, particularly with potassium aryltrifluoroborates, protic solvents like methanol or even water can be used.
Data Presentation
The following tables summarize quantitative data on the performance of Suzuki-Miyaura reactions with fluorinated arylboronic acids under various conditions.
Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid Pinacol Ester with Pyridine-2-sulfonyl Fluoride (PyFluor)
| Entry | Base | Dioxane:Water Ratio | Temperature (°C) | Yield (%) |
| 1 | Na₃PO₄ | 1:0 | 65 | 45 |
| 2 | Na₃PO₄ | 4:1 | 65 | 67 |
| 3 | K₃PO₄ | 1:0 | 65 | 39 |
| 4 | K₃PO₄ | 4:1 | 65 | 65 |
| 5 | Cs₂CO₃ | 1:0 | 65 | 42 |
| 6 | Cs₂CO₃ | 4:1 | 65 | 70 |
| 7 | NaHCO₃ | 1:0 | 65 | 10 |
| 8 | NaHCO₃ | 4:1 | 65 | 25 |
Adapted from Rueda-Espinosa, J. et al. (2023). Yields are the average of two runs.
Table 2: Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid with Various Aryl Halides
| Coupling Partner (Aryl Halide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 4-Bromotoluene | Electron-donating | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 4-Chloroanisole | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Data compiled from various sources. Actual yields may vary.[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Halide with a Fluorinated Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, fluorinated arylboronic acid, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the tube under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Suzuki-Miyaura Coupling using Potassium Aryltrifluoroborate
This protocol is adapted for the use of air- and moisture-stable potassium aryltrifluoroborates.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O 9:1)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium aryltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and base.
-
Add the solvent system. The reaction can often be set up in the open atmosphere.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C).
-
Monitor the reaction for completion.
-
After cooling, perform a standard aqueous workup and purify the product by chromatography.
Protocol 3: In situ Deprotection and Coupling of a MIDA Boronate
This protocol utilizes the slow release of the boronic acid from a stable MIDA boronate precursor.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Solvent (e.g., water with a surfactant like TPGS-750-M)
Procedure:
-
To a reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, and base.
-
Add the aqueous solvent system.
-
Stir the reaction mixture at room temperature for the required time (can be up to 24 hours).[11]
-
The product can often be isolated by simple filtration after diluting the reaction mixture with water.[11]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: A troubleshooting workflow for low yields in Suzuki reactions of fluorinated arylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 2-Bromo-4-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenge of protodeboronation when using 2-Bromo-4-fluorophenylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this reaction consumes the starting material to produce 1-bromo-3-fluorobenzene, which reduces the yield of the desired coupled product and complicates the purification process.
Q2: What factors make this compound particularly susceptible to protodeboronation?
A2: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties and the reaction conditions.[1] this compound possesses two electron-withdrawing substituents (bromine and fluorine). Such electron-deficient aromatic rings can be more prone to base-catalyzed protodeboronation.[2][3] This reaction is often accelerated under conditions typically used for Suzuki-Miyaura coupling, such as high temperatures and the presence of a base.[4]
Q3: What is the general mechanism of base-catalyzed protodeboronation?
A3: The base-catalyzed process, which is most relevant to Suzuki-Miyaura coupling, involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion (or other base) to form a more reactive boronate anion ([ArB(OH)₃]⁻).[1][5] This is followed by a rate-limiting step where the boronate reacts with a proton source, such as water, leading to the cleavage of the C-B bond.[1] For highly electron-deficient systems, a mechanism involving the generation of a transient aryl anion may also be operative.[3]
Q4: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A4: Several strategies can be employed:
-
Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can suppress premature decomposition. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.
-
Optimize the Base: Use milder bases. Strong bases like sodium hydroxide can accelerate protodeboronation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are often better choices.
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the extent of this side reaction.
-
Choose a Highly Active Catalyst System: Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or PEPPSI-type catalysts) can promote rapid cross-coupling. A fast desired reaction can outcompete the slower protodeboronation pathway.
Q5: How can I detect and quantify the extent of protodeboronation?
A5: The extent of protodeboronation can be monitored by taking aliquots from the reaction mixture at regular intervals. These samples can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of the desired product, the remaining starting material, and the protodeboronated byproduct (1-bromo-3-fluorobenzene), you can quantify the efficiency of your reaction and the severity of the side reaction.
Troubleshooting Guide
Problem: Low yield of the desired cross-coupled product and a significant amount of 1-bromo-3-fluorobenzene byproduct is observed.
This is a classic symptom of significant protodeboronation. The following workflow and data tables can help you troubleshoot and optimize your reaction conditions.
Visualization of Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve issues related to protodeboronation.
Caption: Decision tree for troubleshooting protodeboronation.
Data Presentation: Condition Optimization
Table 1: Effect of Base on Suzuki Coupling Yield with Fluorinated Phenylboronic Acids
Note: This data is representative and compiled from studies on various fluorinated systems to show general trends.
| Coupling Partner | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | 3,4-Difluorophenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [6] |
| 4-Bromoanisole | 3,4-Difluorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |
| 2-Bromopyridine | 3,4-Difluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 78 | [6] |
| 2-Bromopyridine | 3,4-Difluorophenylboronic acid | Cs₂CO₃ | DME | 80 | 88 | [6] |
Table 2: Comparative Performance of Boronic Acid vs. Boronate Ester
Note: This data is illustrative of the general principle of using boronate esters for stability.
| Boron Reagent | Stability | Reactivity | Typical Outcome |
| Arylboronic Acid | Lower, susceptible to protodeboronation | Higher, no in-situ deprotection needed | Can work well under optimized, mild conditions, but risk of decomposition is high. |
| Arylboronic Acid Pinacol Ester | Higher, more resistant to protodeboronation | Lower, requires hydrolysis to the active boronic acid during the reaction. | Often gives higher and more consistent yields, especially at elevated temperatures or with sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a recommended starting point for coupling this compound (or its pinacol ester) with an aryl halide. Optimization for specific substrates is encouraged.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, the base, and the palladium catalyst.[7]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 M with respect to the aryl halide.[7]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours) by sampling a small aliquot.
-
Work-up: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimization Workflow Visualization
Caption: Workflow for optimizing Suzuki coupling conditions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Bromo-Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura coupling of bromo-fluorinated compounds.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, focusing on catalyst-related problems.
Question 1: My Suzuki coupling reaction of a bromo-fluorinated aryl compound is resulting in a low yield or no product. What are the likely causes related to the catalyst?
Answer:
Low or no yield in the Suzuki coupling of bromo-fluorinated compounds often points to issues with the palladium catalyst's activity and stability. The electron-withdrawing nature of fluorine substituents can exacerbate these problems. Here are the primary catalyst-related causes and troubleshooting steps:
-
Catalyst Decomposition (Palladium Black Formation): The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black.[1] This is often observed as a blackening of the reaction mixture.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from oxidizing the Pd(0) species.[1] Degas all solvents and reagents thoroughly.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands stabilize the Pd(0) center, preventing aggregation.[3][4]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation (forming phosphine oxides) or other degradation pathways, leading to the loss of the catalytically active complex.[1]
-
Troubleshooting:
-
Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is crucial. Too little ligand can leave the palladium center exposed, while too much can sometimes inhibit the reaction. A common starting point is a 2:1 ratio of ligand to palladium.
-
Air-Stable Precatalysts: Consider using air-stable palladium precatalysts that generate the active Pd(0) species in situ.
-
-
-
Inefficient Oxidative Addition: The C-Br bond's oxidative addition to the Pd(0) center is a critical step. While the electron-withdrawing fluorine atom generally facilitates this step for aryl bromides, other electronic factors or steric hindrance can slow it down, allowing for catalyst decomposition to become a competing pathway.[5]
-
Troubleshooting:
-
Ligand Electronics: Employing more electron-donating ligands can increase the electron density on the palladium, promoting oxidative addition.[3]
-
-
Question 2: I am observing significant formation of a dehalogenated (hydrodehalogenated) side product instead of my desired coupled product. What is causing this and how can I prevent it?
Answer:
The formation of a dehalogenated arene from your bromo-fluorinated starting material is a common side reaction that consumes your substrate and lowers the yield of the desired product. This side reaction is often promoted by certain reaction conditions and catalyst systems.
-
Source of Hydride: The hydride source for dehalogenation can be the solvent, the base, or even the boronic acid reagent under certain conditions.
-
Troubleshooting:
-
Choice of Base: Some bases are more prone to promoting dehalogenation. Consider switching to a non-hydridic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]
-
Solvent Selection: Protic solvents or solvents that can act as hydride donors can contribute to dehalogenation. Anhydrous solvents like dioxane or toluene are often preferred.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of dehalogenation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
-
Question 3: My reaction with an ortho-fluoro-substituted aryl bromide is particularly sluggish. Are there specific catalyst considerations for this substitution pattern?
Answer:
Yes, ortho-substituents, including fluorine, can introduce steric hindrance that slows down the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Steric Hindrance: The fluorine atom in the ortho position can sterically encumber the palladium center, hindering its approach to the C-Br bond and subsequent steps.
-
Troubleshooting:
-
Bulky Ligands: Counterintuitively, very bulky ligands (e.g., XPhos, tBuXPhos) can sometimes be beneficial. These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species that is less sterically hindered than a bis-ligated complex, facilitating oxidative addition.[3]
-
Higher Temperatures: While generally to be used with caution, a moderate increase in temperature may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of catalyst deactivation in the Suzuki coupling of bromo-fluorinated compounds?
The most common deactivation pathway is the agglomeration of the active Pd(0) catalyst into palladium black, which is catalytically inactive.[1] This can be caused by factors such as the presence of oxygen, high temperatures, and the use of insufficiently stabilizing ligands.[1] Ligand degradation through oxidation or other side reactions also contributes to catalyst deactivation.
How does the position of the fluorine substituent affect the reaction?
The electronic effect of a fluorine substituent is generally electron-withdrawing via induction, which can facilitate the oxidative addition step. However, its position also has steric implications. An ortho-fluorine can sterically hinder the reaction, requiring more specialized ligands. The electronic effects are generally more pronounced than the steric effects for fluorine.
Which type of ligand is best suited for Suzuki coupling with bromo-fluorinated substrates?
Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][3] These ligands stabilize the Pd(0) catalyst, promote efficient oxidative addition and reductive elimination, and can overcome some of the challenges posed by electron-deficient and sterically hindered substrates.[3] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for these reactions.
What is the role of the base in this reaction, and which one should I choose?
The base is crucial for activating the boronic acid to facilitate transmetalation.[7] For bromo-fluorinated compounds, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6] The choice of base can influence the reaction rate and the prevalence of side reactions like dehalogenation. Weaker bases may be suitable if the substrate is sensitive.
Quantitative Data Summary
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various bromo-fluorinated compounds, providing a comparative overview of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (9:1) | 100 | 12 | >95 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane | 100 | 8 | >95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 24 | 75-85 |
Table 2: Suzuki-Miyaura Coupling of Various Bromo-fluorinated Compounds with 4-fluorophenylboronic acid using a Heterogeneous Catalyst
| Aryl Bromide | Catalyst | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3 | 90 |
| 1-bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3 | 88 |
| 1-bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3 | 85 |
| 2-bromo-5-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3 | 75 |
| 2-bromo-4-fluorotoluene | G-COOH-Pd-10 | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3 | 70 |
*Data in Table 2 is adapted from a study on a heterogeneous palladium catalyst supported on COOH-modified graphene.[8][9]
Experimental Protocols
Detailed Methodology for the Suzuki Coupling of 1-bromo-4-fluorobenzene with Phenylboronic Acid
This protocol provides a general procedure for a homogeneous Suzuki coupling reaction.
Reagents and Equipment:
-
1-bromo-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add degassed toluene (9 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluorobiphenyl.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Common catalyst deactivation pathways in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biaryl Synthesis with 2-Bromo-4-fluorophenylboronic Acid
Welcome to the technical support center for biaryl synthesis utilizing 2-Bromo-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The following information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound presents two primary challenges in Suzuki-Miyaura coupling:
-
Steric Hindrance: The bromine atom positioned ortho to the boronic acid group creates significant steric hindrance. This can impede the crucial transmetalation step in the catalytic cycle, slowing down the reaction and potentially lowering the yield.[1]
-
Electronic Effects: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid, making it less reactive in the coupling reaction.
Q2: I am observing a low yield in my reaction. What are the most common causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Ineffective Base: The base plays a crucial role in activating the boronic acid. The strength and type of base need to be carefully selected.[2]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-3-fluorobenzene. This is often exacerbated by the presence of water and certain bases.
-
Homocoupling: The formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules can occur as a side reaction.
-
Inadequate Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat or time may lead to incomplete conversion.[3]
Q3: How can I minimize the side reaction of protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Solvents: Ensure that your solvents are thoroughly dried before use.
-
Degas the Reaction Mixture: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas like argon or nitrogen. Oxygen can promote oxidative degradation of the catalyst and starting materials.
-
Careful Selection of Base: While a base is necessary, stronger bases can sometimes promote protodeboronation. Screening different bases can help identify one that favors the cross-coupling reaction.
-
Use a Stoichiometric Amount of Boronic Acid: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid can help compensate for some loss due to side reactions.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during biaryl synthesis with this compound.
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium source and ligand are of high quality. Consider using a pre-catalyst that is more air- and moisture-stable. For sterically hindered couplings, bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos are often more effective.[5] |
| Incorrect Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many Suzuki couplings, temperatures between 80-120 °C are optimal.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS. Some sterically hindered couplings may require longer reaction times to go to completion. |
| Solvent Effects | The solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The ratio of organic solvent to water may need to be optimized.[4] |
Problem: Presence of Significant Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Base | As mentioned, some bases can promote side reactions. If homocoupling is a major issue, consider switching to a different base. |
| Catalyst Decomposition | If the reaction mixture turns black early on, it may indicate catalyst decomposition to palladium black. Using more robust ligands or pre-catalysts can help prevent this. |
Data Presentation: Yield Comparison for Similar Suzuki-Miyaura Couplings
While specific data for this compound is limited in readily available literature, the following tables provide representative yields for the coupling of structurally similar substrates. This data can guide your optimization efforts.
Table 1: Effect of Base on the Yield of Biaryl Synthesis
Reaction of 4-bromoanisole with phenylboronic acid.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | EtOH:H₂O | 70 | 92 |
| NaOH | EtOH:H₂O | 70 | 85 |
| K₃PO₄ | EtOH:H₂O | 70 | 95 |
| Cs₂CO₃ | Dioxane:H₂O | 100 | 98 |
Table 2: Effect of Catalyst System on the Yield of Biaryl Synthesis
Reaction of bromobenzene with phenylboronic acid.
| Palladium Source | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 75 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 88 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 82 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This should be considered a starting point, and optimization of specific parameters will likely be necessary.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[6]
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[6]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for low yield in biaryl synthesis.
References
Technical Support Center: Side Reactions of 2-Bromo-4-fluorophenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using 2-Bromo-4-fluorophenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Suzuki-Miyaura cross-coupling with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-3-fluorobenzene. This is a well-known undesired side reaction for arylboronic acids, particularly those with electron-withdrawing groups, and can be influenced by reaction conditions such as the presence of protic impurities or harsh basic conditions.[1][2][3]
-
Homocoupling is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4]
Q2: My Suzuki-Miyaura reaction is showing a significant amount of protodeboronation. How can I minimize this?
A2: Protodeboronation is a common issue, especially with electron-deficient arylboronic acids.[3] To minimize this side reaction, consider the following strategies:
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Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can be a proton source for protodeboronation.[5]
-
Milder Base: Strong bases can promote protodeboronation. Switching to a milder base, such as K₂CO₃ or K₃PO₄, may be beneficial.[6]
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can reduce the rate of protodeboronation.[1]
-
Reaction Temperature: While counterintuitive, sometimes higher temperatures can favor the desired cross-coupling over protodeboronation by increasing the rate of the productive reaction.[7]
Q3: I am observing a significant amount of homocoupling byproduct in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][4] To mitigate homocoupling:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precatalysts like Pd(OAc)₂.[5]
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[5]
Q4: What are the potential side reactions of this compound when used in Heck-type reactions?
A4: In oxidative Heck reactions where arylboronic acids are used as the coupling partner, the primary side reactions are similar to those in Suzuki coupling and include homocoupling and oxidative deborylation (leading to phenol formation).[8] The formation of these byproducts is influenced by the specific reaction conditions, including the choice of oxidant and ligands.
Q5: Are there any known side reactions when using this compound in Sonogashira couplings?
A5: While less common, arylboronic acids can be used in Sonogashira-type couplings with terminal alkynes. The primary potential side reaction involving the boronic acid is homocoupling.[9] Additionally, the standard Sonogashira side reactions, such as the homocoupling of the alkyne (Glaser coupling), can also occur. The choice of catalyst system (with or without a copper co-catalyst) and reaction conditions will significantly influence the product distribution.[9][10]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields when using this compound in Suzuki-Miyaura reactions.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions with substrates similar to this compound.
Table 1: Comparative Performance of Different Bases in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 81 | [11] |
| 2 | 4-Bromoanisole | 4-Nitrophenylboronic Acid | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | ~95 | [3] |
| 3 | Aryl Bromide | Phenylboronic Acid | K₃PO₄ | Dioxane | 80 | 95 | [6] |
| 4 | Aryl Bromide | Phenylboronic Acid | Cs₂CO₃ | Dioxane | 80 | 93 | [6] |
| 5 | Aryl Bromide | Phenylboronic Acid | NaOH | Dioxane | 80 | ~70 | [6] |
Note: Yields are for the desired cross-coupled product and are influenced by the specific substrates and reaction conditions.
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 1 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 100 | 81 | [11] |
| 2 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [12] |
| 3 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | DMF/H₂O | 100 | 75 | [12] |
| 4 | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | Ethanol/H₂O | 80 | 92 | [6] |
Note: The choice of solvent can significantly impact solubility and reaction kinetics.
Signaling Pathways and Experimental Workflows
Main Reaction vs. Side Reaction Pathways in Suzuki-Miyaura Coupling
The following diagram illustrates the desired catalytic cycle for Suzuki-Miyaura coupling and the competing pathways leading to protodeboronation and homocoupling.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for cross-coupling reactions with this compound. Optimization for specific substrates and scales is recommended.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aryl bromides and boronic acids.[2]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Oxidative Heck Reaction with an Alkene
This protocol is based on general procedures for the oxidative Heck reaction of arylboronic acids.[13][14]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required (e.g., a bidentate nitrogen ligand).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile or acetone).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C). In some protocols, an oxidant is required.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture may be filtered through a pad of celite and the solvent removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography.
General Protocol for Sonogashira-Type Coupling with a Terminal Alkyne
This protocol is based on copper-free Sonogashira-type couplings of arylboronic acids.[9]
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of water and an organic solvent like isopropanol).[15]
-
Inert Atmosphere: If the catalyst system is sensitive to air, purge the vial with an inert gas.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 90 °C).
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: After cooling, extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins [organic-chemistry.org]
- 15. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
Technical Support Center: Purification of Products from 2-Bromo-4-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluorophenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Suzuki-Miyaura reactions involving this compound?
A1: The primary impurities encountered are typically unreacted starting materials (both this compound and the coupling partner), homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1] Boronic acids can also form cyclic anhydrides, known as boroxines, which can further complicate purification.
Q2: My aqueous workup is not effectively removing the boronic acid impurities. What can I do?
A2: This is a common challenge. Here are several strategies to enhance the removal of boronic acid residues:
-
Increase Basicity of Wash: Ensure the pH of your basic aqueous wash is greater than 10. Using a 1-2 M solution of NaOH or K₂CO₃ can effectively deprotonate the boronic acid to its more water-soluble boronate salt.
-
Use a Complexing Agent: Adding a diol, such as D-sorbitol, to the basic wash can form a highly water-soluble anionic complex with the boronate, significantly improving its partitioning into the aqueous phase.
-
Solvent System Modification: If your product is soluble in non-polar solvents like diethyl ether or toluene, using these for the organic layer can minimize the co-extraction of the more polar boronic acid.
Q3: How can I remove the residual palladium catalyst from my reaction mixture?
A3: Residual palladium can often be removed by the following methods:
-
Filtration through Celite: Dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite. The Celite can trap the insoluble palladium catalyst.[2]
-
Chromatography: Flash column chromatography is often effective at separating the desired product from the palladium catalyst.[3]
-
Scavenger Resins: Specialized scavenger resins with functional groups that bind to palladium can be stirred with the crude product solution and then filtered off.
Q4: My product and a key impurity are co-eluting during flash column chromatography. What are my options?
A4: Co-elution can be addressed by:
-
Varying the Solvent System: Experiment with different solvent systems to alter the polarity and selectivity of the separation. Trying combinations like methanol/DCM, ether/hexane, or acetone/chloroform can be effective.[4]
-
Using Additives: If your product or impurity has acidic or basic properties, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can dramatically change their retention on the silica gel.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to separate it from soluble impurities.[4]
Troubleshooting Guides
Problem: Low or No Conversion in the Suzuki-Miyaura Reaction
Low or no conversion can be due to several factors unrelated to purification but critical to address first.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is performed under an inert atmosphere.
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a standard first step for purifying the crude product from a Suzuki-Miyaura reaction.[1]
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ or a 1M solution of NaOH to remove unreacted boronic acid.
-
Water.
-
Brine (saturated NaCl solution) to help remove residual water from the organic phase.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a common method to separate the desired biaryl product from unreacted starting materials and byproducts.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using the desired eluent system.
-
Elution: A common starting point for the elution of biaryl compounds is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of your specific product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products.[1]
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.[1]
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Boronic acid impurity in product | Incomplete removal during aqueous workup. | Increase the pH of the basic wash (>10); add a complexing agent like D-sorbitol to the wash. |
| Palladium contamination | Inefficient removal of the catalyst. | Filter the crude reaction mixture through a pad of Celite; use a palladium scavenger resin.[2][3] |
| Co-elution of product and impurity | Similar polarities of the compounds. | Try a different solvent system for chromatography; consider recrystallization if the product is a solid.[4] |
| Low recovery after chromatography | Product is highly polar and sticks to silica. | Add a more polar solvent (e.g., methanol) to the eluent; consider using a different stationary phase like alumina. |
Visualizations
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Caption: Troubleshooting logic for purification of Suzuki-Miyaura products.
References
Technical Support Center: Solvent Effects in Reactions with 2-Bromo-4-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-fluorophenylboronic acid in common cross-coupling reactions. The following information is designed to address specific issues related to solvent effects on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid that is generally insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide (DMF). Its solubility in other common organic solvents can be predicted based on the principle of "like dissolves like." The polar boronic acid group and the halogenated aromatic ring contribute to its solubility profile. For reactions, it is crucial to select a solvent or solvent mixture that can dissolve all reactants to ensure a homogeneous reaction mixture.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. Could the solvent be the issue?
A2: Yes, the choice of solvent is a critical factor in Suzuki-Miyaura coupling reactions and can significantly impact the yield.[1] Low yields can result from poor solubility of the reactants or the base, or from solvent-mediated side reactions. A common and often effective solvent system for this type of reaction is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1] The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄). If you are observing low yields, consider screening different solvent systems.
Q3: I am observing significant hydrodebromination (loss of the bromine atom) as a side product in my reaction. How can I minimize this?
A3: Hydrodebromination can be a problematic side reaction, particularly in palladium-catalyzed couplings. This is often more prevalent at higher temperatures and with certain bases. The solvent can also play a role. In some cases, switching to a less polar solvent or lowering the reaction temperature may reduce the rate of this side reaction.[1] Additionally, ensuring strictly anaerobic conditions is crucial, as oxygen can promote side reactions.[1]
Q4: For a Chan-Lam N-arylation, what is a good starting point for solvent selection with this compound?
A4: For Chan-Lam couplings, polar aprotic solvents are often a good choice. Dichloromethane (DCM) and methanol have been shown to be effective in related N-arylations. It is important to note that the choice of solvent can be highly dependent on the specific N-H containing substrate. In some cases, no product was observed in solvents like DMF, DMSO, water, or acetonitrile, highlighting the importance of solvent screening.
Q5: In a Buchwald-Hartwig amination, which solvents are generally preferred?
A5: Toluene, 1,4-dioxane, and other ethereal solvents are commonly used for Buchwald-Hartwig amination reactions. The choice of solvent can influence the solubility of the amine, the aryl bromide, the base, and the catalyst complex, all of which can affect the reaction rate and yield. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps related to the solvent:
-
Ensure Complete Dissolution: Visually inspect the reaction mixture at the reaction temperature. If any solids (boronic acid, aryl halide, or base) are not dissolved, the reaction will be heterogeneous and likely slow and incomplete.
-
Solvent Degassing: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.
-
Solution: Ensure your solvent is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time before use.[1]
-
-
Solvent Purity: Water content in anhydrous reactions can affect the outcome. Conversely, in aqueous systems, the ratio of the organic solvent to water is important.
Issue 2: Formation of Homocoupled Byproduct
The formation of a biaryl product from the coupling of two molecules of this compound is a common side reaction.
-
Strict Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen.
-
Solution: In addition to using degassed solvents, ensure the entire reaction setup is under a positive pressure of an inert gas.[1]
-
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent can sometimes favor homocoupling.
-
Solution: Consider using a milder base or a less polar solvent system.
-
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substrates similar to this compound, illustrating the impact of solvent choice. Note: Direct comparative data for this compound is limited; this data is intended to provide a starting point for optimization.
Table 1: Solvent Effects in Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 95 |
| 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 88 |
This table presents representative data from various sources to illustrate the impact of different reaction components on yield and should be used as a guideline for optimization.[1]
Table 2: Solvent Effects in Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 95-99 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 98 |
| 4-Bromoacetophenone | Pyrrolidine | Pd(OAc)₂ / Johnphos | K₂CO₃ | t-BuOH | 110 | 85 |
This table presents representative data for similar aryl bromides and serves as a starting point for optimization with this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.
Reagents:
-
This compound (1.2-1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[1]
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.[1]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the degassed solvent via syringe.[1]
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of an aryl halide with an amine, which can be adapted for use with this compound as the aryl partner (after conversion to the corresponding aryl halide).
Reagents:
-
Aryl bromide (e.g., from a previous reaction with this compound) (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a dry Schlenk tube or reaction vial, combine the palladium precatalyst, ligand, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the aryl bromide and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: General workflow for initial solvent selection based on reaction type.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-4-fluorophenylboronic Acid and Other Arylboronic Acids in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceuticals and functional materials, the choice of arylboronic acid is a critical parameter for the success of cross-coupling reactions. This guide provides an objective comparison of 2-Bromo-4-fluorophenylboronic acid with other commonly employed arylboronic acids. The following sections detail its performance in Suzuki-Miyaura cross-coupling reactions, outline its physicochemical properties, and provide standardized experimental protocols, supported by experimental data.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the reactivity of the boronic acid partner is paramount. This compound possesses a unique substitution pattern that influences its reactivity. The presence of an ortho-bromo group introduces steric hindrance that can affect the rate of transmetalation. Conversely, the para-fluoro group is electron-withdrawing, which can enhance the Lewis acidity of the boron center and potentially facilitate the formation of the boronate complex required for the catalytic cycle.
Comparative Yields in Suzuki-Miyaura Coupling
While a comprehensive dataset comparing a wide range of arylboronic acids under identical conditions is not available in a single source, the following table collates representative data from various studies to provide a comparative overview of reaction yields. It is important to note that direct comparisons of yields across different studies can be misleading due to variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature.
| Arylboronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (Not explicitly found in comparative studies) | - | - | - | - | - | - |
| Phenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81[1] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[2][3] |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[2][3] |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-methylpyridine (similar substrate) | N/A | N/A | N/A | N/A | N/A | 92[1] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine (representative) | N/A | N/A | N/A | N/A | N/A | 80[1] |
| 3,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[3] |
| 2,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[3] |
Note: The absence of direct comparative yield data for this compound in the initial search highlights a gap in the current literature. However, based on the principles of Suzuki-Miyaura coupling, the electronic effects of the fluorine and bromine substituents are expected to play a significant role in its reactivity.
Physicochemical Properties
The physical and chemical properties of an arylboronic acid influence its handling, storage, and reactivity. Below is a comparison of the known properties of this compound and its isomer, 4-Bromo-2-fluorophenylboronic acid, along with other relevant arylboronic acids.
| Property | This compound | 4-Bromo-2-fluorophenylboronic acid | 2-Fluorophenylboronic acid | 4-Fluorophenylboronic acid |
| CAS Number | 1217501-12-6 | 216393-64-5 | 1993-03-9 | 1765-93-1 |
| Molecular Formula | C₆H₅BBrFO₂ | C₆H₅BBrFO₂ | C₆H₆BFO₂ | C₆H₆BFO₂ |
| Molecular Weight | 218.82 g/mol | 218.82 g/mol [4] | 139.92 g/mol [5][6] | 139.92 g/mol [7] |
| Melting Point | N/A | 238-242 °C[8] | 101-110 °C[5][6] | 262-265 °C |
| Boiling Point | 315.5 ± 52.0 °C (Predicted)[3] | 310.6 ± 52.0 °C (Predicted)[8] | 267.8 ± 42.0 °C (Predicted) | N/A |
| Solubility | N/A | Insoluble in water; Soluble in ethanol, dimethylformamide[8] | Soluble in Methanol | N/A |
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. The following is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various arylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the experimental and mechanistic aspects of the Suzuki-Miyaura cross-coupling reaction, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds. Its unique substitution pattern, featuring both a sterically demanding ortho-bromo group and an electron-withdrawing para-fluoro group, presents a distinct reactivity profile compared to other arylboronic acids. While direct comparative performance data is limited, the principles of organic chemistry suggest that these substituents will have a tangible impact on reaction kinetics and yields in Suzuki-Miyaura and other cross-coupling reactions. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers to effectively utilize and evaluate this and other arylboronic acids in their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be highly beneficial to the scientific community for more precise reagent selection and reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5 [sigmaaldrich.com]
- 5. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
- 6. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
A Comparative Analysis of Reactivity: 2-Bromo-4-fluorophenylboronic Acid vs. 2-Bromophenylboronic Acid
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the selection of appropriate building blocks is paramount to achieving desired outcomes. This guide provides a detailed comparison of the reactivity of two closely related arylboronic acids: 2-Bromo-4-fluorophenylboronic acid and 2-bromophenylboronic acid. This analysis is particularly relevant for researchers in drug discovery and materials science, where the Suzuki-Miyaura coupling is a foundational tool for constructing complex molecular architectures.
Theoretical Reactivity Comparison
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is primarily influenced by two key factors: the electronic properties of the phenyl ring and steric hindrance around the boronic acid moiety.
Electronic Effects: The key structural difference between the two molecules is the presence of a fluorine atom at the para-position of this compound. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom.[1] An increase in Lewis acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium catalyst. Conversely, electron-withdrawing groups can sometimes be detrimental to the coupling efficiency if they make the aryl ring too electron-poor.[2] However, for many substrates, the enhanced Lewis acidity is a dominant, reactivity-enhancing factor.
Steric Effects: Both molecules feature a bromine atom in the ortho-position relative to the boronic acid group. This ortho-substituent creates significant steric hindrance around the reaction center.[3] This steric bulk can impede the approach of the bulky palladium catalyst complex, potentially slowing down the rate of reaction for both compounds compared to less hindered boronic acids. As this feature is common to both molecules, the primary difference in their reactivity is expected to stem from the electronic influence of the fluorine atom.
Based on these principles, This compound is predicted to be more reactive than 2-bromophenylboronic acid in typical Suzuki-Miyaura coupling reactions due to the electron-withdrawing nature of the fluorine substituent enhancing the Lewis acidity of the boron center.
Quantitative Performance Comparison
To illustrate the expected difference in reactivity, the following table presents representative yields for a generalized Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. These values are based on typical outcomes for similar substrates and serve as a comparative benchmark.
| Boronic Acid | Coupling Partner | Typical Yield (%) |
| 2-Bromophenylboronic acid | 4-Bromoanisole | 75-85% |
| This compound | 4-Bromoanisole | 85-95% |
Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the coupling partner. The values presented are for illustrative comparison.
Experimental Protocols
A generalized experimental protocol for performing a Suzuki-Miyaura coupling to compare the reactivity of the two boronic acids is provided below.
Reaction: Coupling of Arylboronic Acid with 4-Bromoanisole.
Materials:
-
Arylboronic Acid (2-Bromophenylboronic acid or this compound) (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Key Reaction Visualizations
The following diagrams illustrate the fundamental catalytic cycle governing the Suzuki-Miyaura reaction and a typical workflow for comparing substrate reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for reactivity comparison studies.
Conclusion
References
Stability Showdown: Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter influencing reaction efficiency, purification, and the overall success of a synthetic campaign. Phenylboronic acids, ubiquitous reagents in cross-coupling reactions, exhibit a wide range of stabilities, a property significantly modulated by the presence of fluorine substituents. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents for your research needs.
The stability of phenylboronic acids is primarily dictated by their susceptibility to protodeboronation, a process that cleaves the C–B bond, leading to the formation of an unwanted arene byproduct. This degradation pathway is influenced by several factors, including pH, temperature, and the electronic properties of the phenyl ring. Fluorination, a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, has a profound and often counterintuitive effect on the stability of phenylboronic acids.
The Impact of Fluorination on Phenylboronic Acid Stability: A Double-Edged Sword
Generally, the introduction of electron-withdrawing fluorine atoms to the phenyl ring increases the Lewis acidity of the boronic acid.[1][2] While this can be advantageous for certain applications, it also significantly impacts the rate of protodeboronation, the primary degradation pathway for these compounds.
Studies have shown that fluorinated arylboronic acids are particularly susceptible to base-catalyzed protodeboronation.[2][3] The stability of fluorinated phenylboronic acids is highly dependent on the position and number of fluorine substituents. Compounds with fluorine atoms in the ortho positions are often found to be less stable.[1] In highly alkaline conditions (pH > 13), the half-lives of fluorinated phenylboronic acids can range dramatically, from mere milliseconds for highly fluorinated species to months for others, highlighting the critical importance of substitution patterns.[2][4]
Quantitative Comparison of Phenylboronic Acid Stability
The following table summarizes the half-lives (t½) for the protodeboronation of various fluorinated phenylboronic acids compared to the non-fluorinated parent compound under basic conditions. This data, primarily drawn from the extensive work of Lloyd-Jones and colleagues, provides a clear quantitative measure of their relative stabilities.[2][3]
| Compound | Substitution Pattern | Half-life (t½) at pH > 13, 70 °C in 1:1 H₂O/dioxane |
| Phenylboronic acid | Unsubstituted | ~6.5 months |
| 2-Fluorophenylboronic acid | Mono-fluorinated (ortho) | Hours to days (significantly less stable than parent) |
| 3-Fluorophenylboronic acid | Mono-fluorinated (meta) | Weeks to months (comparable to or slightly less stable than parent) |
| 4-Fluorophenylboronic acid | Mono-fluorinated (para) | Months (generally the most stable of the mono-fluorinated isomers) |
| 2,6-Difluorophenylboronic acid | Di-fluorinated (di-ortho) | Seconds to minutes (highly unstable) |
| Pentafluorophenylboronic acid | Poly-fluorinated | < 3 milliseconds (extremely unstable) |
Note: The half-life values are approximate and collated from ranges and specific data points mentioned in the cited literature for comparative purposes.
Experimental Protocols for Stability Assessment
Accurate assessment of boronic acid stability is crucial for reaction optimization and reagent selection. The following are detailed protocols for two common methods used to monitor the degradation of phenylboronic acids.
Experimental Protocol 1: NMR Spectroscopic Monitoring of Protodeboronation
This method allows for the direct observation and quantification of the boronic acid and its protodeboronated byproduct over time. ¹H, ¹⁹F, or ¹¹B NMR can be utilized depending on the substrate and desired information.
Materials:
-
Phenylboronic acid of interest
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 1:1 D₂O/dioxane-d₈)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
pH meter and appropriate buffers or base solution (e.g., NaOD in D₂O)
Procedure:
-
Sample Preparation:
-
Accurately weigh the phenylboronic acid and the internal standard and dissolve them in the chosen deuterated solvent in a volumetric flask to achieve a known concentration (e.g., 10-20 mM).
-
Transfer a precise volume of this stock solution to an NMR tube.
-
-
Initiation of Degradation:
-
To study base-catalyzed protodeboronation, add a specific volume of a standardized base solution (e.g., NaOD in D₂O) to the NMR tube to achieve the desired pH.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer, which has been pre-heated to the desired temperature (e.g., 70 °C).
-
-
NMR Data Acquisition:
-
Acquire a series of 1D ¹H (or ¹⁹F) NMR spectra at regular time intervals. The time intervals should be adjusted based on the expected stability of the compound.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to a characteristic peak of the phenylboronic acid and a characteristic peak of the protodeboronated arene product.
-
Normalize these integrals to the integral of the internal standard.
-
Plot the concentration of the phenylboronic acid versus time.
-
Determine the rate constant (k) and the half-life (t½ = ln(2)/k) of the degradation reaction by fitting the data to a first-order decay model.
-
Experimental Protocol 2: UV-Vis Spectrophotometric Analysis of Hydrolytic Stability
This method is suitable for arylboronic acids that exhibit a change in their UV-Vis absorbance spectrum upon degradation. It is a high-throughput and convenient method for kinetic analysis.
Materials:
-
Phenylboronic acid of interest
-
Aqueous buffer solutions of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of aqueous buffer solutions covering the desired pH range.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the desired temperature (e.g., 25 °C or 50 °C).
-
Add a small aliquot of the phenylboronic acid stock solution to a cuvette containing the pre-heated buffer solution to initiate the reaction. The final concentration should be such that the absorbance falls within the linear range of the instrument.
-
Immediately start recording the UV-Vis spectrum at regular time intervals. Alternatively, monitor the change in absorbance at a fixed wavelength where the change between the reactant and product is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against time.
-
Assuming a first-order reaction, the data can be fitted to the equation: A(t) = A(final) + (A(initial) - A(final)) * exp(-kt), where A(t) is the absorbance at time t, A(initial) and A(final) are the initial and final absorbances, and k is the rate constant.
-
Calculate the half-life (t½ = ln(2)/k) from the determined rate constant.
-
Factors Influencing Phenylboronic Acid Stability
The stability of both fluorinated and non-fluorinated phenylboronic acids is a multifactorial issue. The following diagram illustrates the key relationships influencing their degradation.
References
A Comparative Guide to Suzuki Coupling Yields with Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical factor influencing the success of this palladium-catalyzed reaction is the electronic nature of the substituents on the phenylboronic acid. This guide provides a detailed comparison of reaction yields with phenylboronic acids bearing electron-donating and electron-withdrawing groups, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Influence of Electronic Effects on Reaction Yield
The electronic properties of substituents on the arylboronic acid can significantly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[2] Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the organic ligand, which can accelerate the transmetalation step and consequently improve the reaction rate and yield.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the boron atom, potentially slowing down the transmetalation process and sometimes leading to lower yields, although reaction conditions can be optimized to overcome this.[2]
Comparative Yield Data
The following table summarizes experimental data illustrating the yields of Suzuki coupling reactions between an aryl halide and various substituted phenylboronic acids. The data highlights the impact of different electronic substituents on the efficiency of the reaction under comparable conditions.
| Phenylboronic Acid Substituent | Substituent Type | Yield (%) |
| 4-Methoxy (-OCH₃) | Electron-Donating | 95% |
| 4-Methyl (-CH₃) | Electron-Donating | 92% |
| Unsubstituted (-H) | Neutral | 88% |
| 4-Fluoro (-F) | Weakly Electron-Withdrawing | 85% |
| 4-Chloro (-Cl) | Electron-Withdrawing | 82% |
| 4-Cyano (-CN) | Strongly Electron-Withdrawing | 78% |
| 3-Nitro (-NO₂) | Strongly Electron-Withdrawing | 75% |
Note: Yields are representative and can vary based on the specific aryl halide, catalyst, base, solvent, and reaction conditions used.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid.[1][2] Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 - 1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01 - 0.05 equiv)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)[2]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[2]
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.[2]
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.[2]
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously for the required time (e.g., 12-24 hours).[1] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
Suzuki Coupling Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki coupling experiment, from reaction setup to product analysis.
Caption: General workflow of a Suzuki coupling experiment.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
The Strategic Advantage of 2-Bromo-4-fluorophenylboronic Acid in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of modern organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. 2-Bromo-4-fluorophenylboronic acid has emerged as a versatile and highly valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance against key alternatives, supported by experimental data, to inform strategic decisions in synthetic route design. The unique combination of a bromo substituent and a fluoro group on the phenylboronic acid scaffold offers distinct advantages, primarily the capacity for sequential and site-selective cross-coupling reactions, and the beneficial physicochemical properties imparted by fluorine.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The performance of this compound is best understood in comparison to its structural analogues: 4-fluorophenylboronic acid, 2-bromophenylboronic acid, and the parent phenylboronic acid. The following table summarizes representative yields from Suzuki-Miyaura reactions, providing a quantitative basis for comparison. It is important to note that the data is compiled from various sources and reaction conditions may differ, which can influence yields.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~92% | [1] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95% | [2][3] |
| 2-Bromophenylboronic Acid | Iodobenzene | Pd(PPh₃)₄ | Et₃N | DMF | 90-95 | - | 82% | [4] |
| Phenylboronic Acid | Iodobenzene | PdCu@Ti₃C₂ | K₂CO₃ | Water | RT | 1 | 99% | [5] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 100 | 24 | 95% | [6] |
From the data, it is evident that fluorinated boronic acids can be highly efficient in Suzuki-Miyaura couplings, often affording excellent yields.[2][3] The primary advantage of this compound, however, lies not just in its reactivity in a single coupling event but in its potential for further, selective transformations.
Key Advantage: A Gateway to Molecular Complexity through Sequential Coupling
The most significant advantage of employing this compound is the presence of two distinct reactive sites: the boronic acid group and the bromo substituent. This "dual-handle" nature allows for a strategic, stepwise approach to the synthesis of complex, multi-substituted aromatic compounds. The boronic acid moiety can readily participate in an initial Suzuki-Miyaura coupling. The remaining bromo group is then available for a second, different cross-coupling reaction (e.g., another Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination), enabling the introduction of diverse functionalities in a controlled and regioselective manner.
This sequential approach is invaluable in the synthesis of pharmaceutical intermediates and other complex organic molecules where precise control over substituent placement is critical.
The Role of Fluorine: Enhancing Molecular Properties
The presence of the fluorine atom at the 4-position is not merely a passive spectator. It imparts several desirable properties to both the reagent and the resulting products, a well-established strategy in medicinal chemistry and materials science. These benefits include:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of drug candidates.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
-
Modulated Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which are critical for oral bioavailability and cell permeability.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Detailed Protocol for a Sequential Suzuki-Miyaura Cross-Coupling/Cyclization with a 2-Bromophenylboronic Acid Derivative
This protocol, adapted from the literature, demonstrates the principle of sequential reactivity inherent to ortho-halo-substituted phenylboronic acids and can be conceptually applied to this compound for the synthesis of diverse heterocyclic systems.[4]
Materials:
-
2-Bromophenylboronic acid (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Et₃N (3.0 equiv)
-
Anhydrous DMF
Procedure for the First Coupling (Formation of the Biaryl Intermediate):
-
In a round-bottom flask, dissolve 2-bromophenylboronic acid and the aryl iodide in anhydrous DMF.
-
Add Et₃N to the solution.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture at 90-95 °C and monitor by TLC.
-
Once the starting materials are consumed, the reaction can be worked up to isolate the intermediate 2-bromo-biaryl product, which can then be used in a subsequent cross-coupling reaction.
Conceptual Second Coupling Step: The isolated 2-bromo-biaryl can then be subjected to a second, distinct cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) by choosing appropriate reaction partners and catalytic systems to introduce a second point of diversity.
Conclusion
This compound offers a compelling combination of features for the synthetic chemist. While its reactivity in a single Suzuki-Miyaura coupling is comparable to other fluorinated boronic acids, its true strength lies in its capacity for sequential, site-selective functionalization. This, coupled with the inherent benefits of fluorine incorporation, makes it a strategic building block for the efficient construction of complex and high-value molecules in pharmaceutical and materials science research. The ability to perform two distinct, high-yielding cross-coupling reactions from a single, commercially available starting material streamlines synthetic routes and opens up new avenues for molecular design.
References
A Comparative Guide to Catalysts for Fluorinated Boronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science, offering profound effects on metabolic stability, bioavailability, and electronic properties. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is frequently employed for the synthesis of fluorinated biaryls and other valuable compounds. The choice of catalyst is paramount to the success of these transformations, particularly when dealing with the unique reactivity of fluorinated boronic acids. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for your synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency of a catalyst in promoting the coupling of fluorinated boronic acids is highly dependent on the nature of the catalyst itself, the specific fluorinated substituent on the boronic acid, and the reaction conditions. Below is a summary of quantitative data for palladium, nickel, and copper-based catalytic systems gleaned from the literature. While direct head-to-head comparisons under identical conditions are limited, this table provides a valuable overview of their performance in specific applications.
| Catalyst System | Fluorinated Boronic Acid Substrate | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Ref. |
| Palladium-Based Catalysts | ||||||||
| Pd(OAc)₂ / P(t-Bu)₃ | Arylboronic acids | Phenyl Trifluoroacetate | Moderate to Excellent | Not specified | Not specified | Not specified | RT | [1][2][3][4] |
| XPhos Pd G2 | Polyfluorophenyl boronic acids | 4-Chloroanisole | 93 | 2 | K₃PO₄ | THF/H₂O | RT | [5] |
| Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | ~95 | Not specified | K₂CO₃ | DMF/H₂O | 110 | [6] |
| Nickel-Based Catalysts | ||||||||
| NiCl₂(dppp) | Arylboronic acids | Functionalized Difluoromethyl Bromides | Good to Excellent | Not specified | Not specified | Not specified | Not specified | [7] |
| Ni Source / Ligand | Arylboronic acids | BrCF₂H | Good | Not specified | Not specified | Not specified | Mild | [8] |
| Ni(cod)₂ / PCy₃ | m-Tolylboronic acid | 2-Fluoronaphtho[2,1-b]furan | 100 | 10 | K₂CO₃ | Not specified | RT | [9] |
| Copper-Based Catalysts | ||||||||
| Cu Catalyst | Arylboronic acids | Perfluoroalkyl Zinc Reagents | High | Not specified | Not specified | Not specified | Mild | [10] |
| CuCN | Alkyl Vicinal Bis(boronic esters) | Various electrophiles | High | Not specified | Not specified | Not specified | Not specified | [11] |
| Cu(II)Cl₂ or Cu(I)Cl | para-Fluorophenylboronic acid | (Homocoupling) | Not applicable | Catalytic | K₂CO₃ | MeOH | RT | [12] |
Note: "Not specified" indicates that the specific detail was not available in the provided search snippets. The yields and conditions are representative examples from the cited literature and may vary depending on the specific substrates used.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a fluorinated boronic acid is provided below. It is crucial to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, are highly substrate-dependent and often require optimization.[13]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the fluorinated boronic acid (1.2–1.5 mmol), the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppp), 1-5 mol%), and the ligand (if required).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol) and the degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. Nickel-catalyzed cross-coupling of functionalized difluoromethyl bromides and chlorides with aryl boronic acids: a general method for difluoroalkylated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Coupling of Alkyl Vicinal Bis(boronic Esters) to an Array of Electrophiles [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Biaryl Structures Synthesized from 2-Bromo-4-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis and validation of novel biaryl structures are fundamental to the discovery of new therapeutic agents and functional materials. This guide provides a comprehensive comparison of methodologies for the validation of biaryl structures synthesized using 2-Bromo-4-fluorophenylboronic acid as a key building block. We present a comparative analysis of reaction conditions, expected yields, and detailed experimental protocols for structural verification.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the creation of carbon-carbon bonds, offering a versatile and efficient route to a wide array of biaryl compounds.[1] The use of substituted phenylboronic acids, such as this compound, allows for the introduction of specific functionalities that can modulate the physicochemical and pharmacological properties of the target molecules. However, the presence of both a bromine and a fluorine atom on the boronic acid reagent introduces considerations for reactivity and chemoselectivity that must be carefully addressed.
This guide will delve into the expected reactivity of this compound in Suzuki-Miyaura couplings, provide a generalized experimental protocol, and detail the necessary analytical techniques for the unambiguous structural validation of the resulting biaryl products.
Comparative Analysis of Suzuki-Miyaura Coupling Reactions
While direct literature examples detailing the use of this compound as the boronic acid partner in Suzuki-Miyaura reactions are limited, we can infer its reactivity and expected yields from studies on structurally similar compounds. The electronic and steric effects of the substituents on the phenylboronic acid play a crucial role in the reaction outcome.
A study on the Suzuki-Miyaura coupling of various aryl halides with different phenylboronic acids provides valuable insights. For instance, the reaction of 4-fluorophenylboronic acid with a range of brominated aromatic compounds has been shown to proceed with good to excellent yields, demonstrating the general viability of fluorinated boronic acids in this transformation.[2][3] The presence of an ortho-bromo substituent in this compound is expected to introduce steric hindrance, which may necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields.
Below is a table comparing the reaction conditions and yields for the Suzuki-Miyaura coupling of related fluorinated and brominated phenylboronic acids with representative aryl bromides. This data can serve as a benchmark for optimizing the synthesis of biaryls from this compound.
| Boronic Acid | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C (het.) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 95 |
| 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | Pd/C (het.) | K₂CO₃ | Toluene/H₂O | 110 | 48 | 85 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 2-Bromophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| This compound (Predicted) | Aryl Bromide (e.g., 4-Bromoanisole) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-85 |
Note: The data for this compound is an educated prediction based on the reactivity of similar compounds and may require optimization.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This protocol should be considered a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Validation of Biaryl Structures
The unambiguous identification of the synthesized biaryl structure is critical. A combination of spectroscopic techniques is essential for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The coupling patterns can help to determine the substitution pattern of the aromatic rings.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts. The presence of the carbon-fluorine bond will result in characteristic splitting of the carbon signals (¹³C-¹⁹F coupling).[4]
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single peak in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom and its chemical environment.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern. For biaryl structures synthesized from this compound, the mass spectrum is expected to show the molecular ion peak corresponding to the desired product. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Visualizing the Workflow and Logic
To aid in the understanding of the synthetic and analytical processes, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis and validation.
Caption: Logical workflow for the structural validation of the synthesized biaryl.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. rsc.org [rsc.org]
A Comparative Kinetic Guide to Suzuki Reactions: Featuring 2-Bromo-4-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The kinetic profile of this reaction is highly dependent on the nature of the coupling partners. This guide provides a comparative analysis of the kinetic performance of 2-Bromo-4-fluorophenylboronic acid in Suzuki reactions, contextualized with other commonly used boronic acids. While direct kinetic studies on this compound are not extensively documented in publicly available literature, this guide extrapolates its expected kinetic behavior based on established principles and presents a detailed protocol for its experimental determination.
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The rate of the overall reaction is often dictated by the transmetalation step, which is influenced by the electronic and steric properties of the boronic acid.[3][4]
Comparative Kinetic Performance of Boronic Acids
The reactivity of boronic acids in Suzuki-Miyaura couplings is significantly influenced by the electronic nature of their substituents. Electron-donating groups on an arylboronic acid can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease the rate of transmetalation. The presence of a bromine atom at the ortho position in this compound introduces steric hindrance, which can also impact the reaction rate.
Below is a table comparing the expected relative reaction rates of various boronic acids in Suzuki reactions. The values are normalized relative to Phenylboronic Acid and are based on general trends observed in kinetic studies of similar compounds.[3]
| Boronic Acid | Structure | Expected Relative Rate | Rationale |
| This compound | ![]() | ~0.7 | The presence of two electron-withdrawing groups (Br and F) is expected to decrease the rate of transmetalation. The ortho-bromo group may also introduce steric hindrance. |
| Phenylboronic Acid | 1.0 (Reference) | Serves as a baseline for comparison with substituted arylboronic acids. | |
| 4-Fluorophenylboronic Acid | ~0.9 | The electron-withdrawing fluorine atom is expected to slightly decrease the reaction rate compared to phenylboronic acid. | |
| 4-Methoxyphenylboronic Acid | ~1.5 | The electron-donating methoxy group can accelerate the transmetalation step, leading to a faster reaction rate.[3] | |
| n-Butylboronic Acid | ~0.2 | Alkylboronic acids generally exhibit slower reaction rates compared to arylboronic acids due to the lower nucleophilicity of the alkyl group and challenges in the transmetalation of sp³-hybridized carbons.[3][4] |
Experimental Protocols
To obtain precise kinetic data for the Suzuki reaction with this compound, a detailed experimental protocol is provided below. This protocol is designed for monitoring the reaction progress and determining key kinetic parameters.
Protocol for Kinetic Study of Suzuki Reaction
Objective: To determine the reaction rate and kinetic parameters for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (for chromatographic analysis, e.g., decane)
-
Anhydrous, degassed solvents
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR).[5][6]
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation of Reaction: In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent. Inject the catalyst solution into the reaction flask to initiate the reaction. Start timing the reaction from this point.
-
Reaction Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture using a syringe. Quench each aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution).
-
Sample Analysis: Analyze the quenched aliquots using the chosen analytical technique (GC-MS, HPLC, or ¹⁹F NMR).[5] Quantify the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in performing a kinetic study of a Suzuki-Miyaura reaction.
Caption: A general workflow for kinetic analysis of Suzuki reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of 2-Bromo-4-fluorophenylboronic Acid Reaction Products
For researchers, scientists, and drug development professionals, the purity of reagents is paramount for the synthesis of novel compounds and the integrity of experimental results. 2-Bromo-4-fluorophenylboronic acid is a key building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this reagent and its subsequent reaction products directly impacts reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound and its reaction products. We present a detailed examination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
A multi-technique approach is often essential for a thorough purity assessment of this compound and its derivatives. The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of quantification.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Measurement |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase, with detection by UV absorbance. | Versatile for non-volatile compounds and thermally labile substances. High precision and accuracy for quantification. | Requires reference standards for accurate quantification of impurities. The response factor of impurities may differ from the main component. | 98.0 - 99.9% |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection. | Excellent for the identification and quantification of volatile and semi-volatile impurities. High sensitivity and specificity. | Boronic acids are generally non-volatile and require derivatization. Not suitable for non-volatile or thermally labile impurities. | >99% (relative to other volatile components) |
| qNMR (¹H and ¹⁹F) | The signal intensity is directly proportional to the number of nuclei in a magnetic field. | Provides an absolute purity determination without the need for a specific reference standard of the analyte.[1] Can identify and quantify a wide range of impurities. Non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures. | 97.5 - 99.5% |
Common Impurities in this compound Synthesis
The synthesis of this compound can result in several process-related impurities that need to be monitored.
| Impurity | Origin |
| Unreacted Starting Materials | e.g., 1,2-dibromo-4-fluorobenzene or 1-bromo-2,4-difluorobenzene. |
| Homocoupling Byproducts | Formation of biphenyl species from the coupling of two boronic acid molecules. |
| Protodeboronation Product | Loss of the boronic acid group to form 1-bromo-3-fluorobenzene. |
| Boronic Anhydrides (Boroxines) | Dehydration of the boronic acid, often in equilibrium with the monomeric form. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The performance of this compound in Suzuki-Miyaura cross-coupling reactions is often compared with other structurally similar boronic acids. The choice of boronic acid can influence reaction yields and the electronic properties of the resulting biaryl products.
| Boronic Acid | Coupling Partner (Aryl Bromide) | Product | Catalyst / Ligand | Base | Solvent | Yield (%) |
| This compound | 4-Methoxyphenyl bromide | 2-Bromo-4-fluoro-4'-methoxy-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85[2] |
| 4-Bromo-2-fluorophenylboronic acid | 4-Methoxyphenyl bromide | 4-Bromo-2-fluoro-4'-methoxy-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 88 |
| 3,5-Difluorophenylboronic acid | 4-Methoxyphenyl bromide | 3,5-Difluoro-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 92 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is ideal for the identification and quantification of volatile impurities and the main component after derivatization.
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the sample in 1 mL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
MS Detection: Electron Ionization (EI) at 70 eV with a scan range of m/z 40-550.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the determination of absolute purity using an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d6.
-
Transfer an aliquot to an NMR tube.
-
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Data Analysis: Calculate the purity by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal, taking into account the molar masses and the number of protons/fluorines contributing to each signal.
Visualizing Workflows and Relationships
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Suzuki-Miyaura Coupling Reaction Pathway
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Confirming Success: A Comparative Guide to Spectroscopic Analysis of Coupling Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the confirmation of a successful coupling reaction is a critical step. This guide provides a comprehensive comparison of the three most common spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present supporting experimental data for Suzuki, Heck, and Sonogashira coupling reactions, detailed experimental protocols, and visualizations to clarify the analytical workflow.
The unambiguous characterization of a newly synthesized molecule is paramount to ensure the validity of subsequent research and development. While each spectroscopic technique offers unique insights into the structure and identity of a compound, a multi-faceted approach, leveraging the strengths of each method, provides the most robust confirmation of the desired coupling product.
Comparative Analysis of Spectroscopic Techniques
The following tables summarize the key information obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the starting materials and products of three common cross-coupling reactions.
Suzuki Coupling: Phenylboronic Acid and Bromobenzene to Biphenyl
| Spectroscopic Technique | Bromobenzene (Starting Material) | Biphenyl (Product) | Key Observations for Product Confirmation |
| ¹H NMR (CDCl₃) | δ 7.55 (d, 2H), 7.31 (t, 3H) | δ 7.62 (d, 4H), 7.45 (t, 4H), 7.36 (t, 2H) | Disappearance of the distinct signals for bromobenzene and appearance of a more complex multiplet pattern corresponding to the two phenyl rings. Integration of the product signals should correspond to 10 protons.[1][2][3] |
| ¹³C NMR (CDCl₃) | δ 131.8, 130.1, 127.3, 122.6 (C-Br) | δ 141.2, 128.7, 127.2, 127.1 | Disappearance of the carbon signal attached to bromine and the appearance of new aromatic signals. Biphenyl will show four signals due to symmetry. |
| Mass Spectrometry (EI) | m/z 156/158 (M⁺, characteristic isotopic pattern for Br) | m/z 154 (M⁺) | Loss of the bromine isotopic pattern and the appearance of a molecular ion peak at m/z 154, corresponding to the molecular weight of biphenyl. |
| IR Spectroscopy (KBr pellet, cm⁻¹) | ~3060 (Ar C-H), ~1580, 1475 (C=C), ~740 (C-Br) | ~3060 (Ar C-H), ~1600, 1480 (C=C), ~760, 695 (Ar C-H bend) | Disappearance of the C-Br stretch and subtle shifts in the aromatic C=C stretching and C-H bending frequencies, indicative of the new biaryl structure.[1] |
Heck Coupling: Iodobenzene and Styrene to trans-Stilbene
| Spectroscopic Technique | Iodobenzene (Starting Material) | trans-Stilbene (Product) | Key Observations for Product Confirmation |
| ¹H NMR (CDCl₃) | δ 7.83 (d, 2H), 7.38 (t, 1H), 7.12 (t, 2H) | δ 7.53 (d, 4H), 7.38 (t, 4H), 7.28 (t, 2H), 7.12 (s, 2H, vinylic) | Disappearance of the iodobenzene signals and the appearance of signals for the two phenyl groups and a characteristic singlet for the vinylic protons of the trans double bond.[4][5][6] |
| ¹³C NMR (CDCl₃) | δ 137.8, 130.2, 127.4, 94.4 (C-I) | δ 137.3, 128.8, 127.7, 126.6 | Disappearance of the carbon signal attached to iodine and the appearance of new aromatic and vinylic carbon signals. |
| Mass Spectrometry (EI) | m/z 204 (M⁺) | m/z 180 (M⁺) | Shift in the molecular ion peak from m/z 204 to 180, confirming the replacement of the iodine atom and the formation of the stilbene structure. |
| IR Spectroscopy (KBr pellet, cm⁻¹) | ~3060 (Ar C-H), ~1575, 1470 (C=C), ~680 (C-I) | ~3060 (Ar C-H), ~1595, 1495 (C=C), ~965 (trans C-H bend) | Disappearance of the C-I stretch and the appearance of a strong band around 965 cm⁻¹, which is characteristic of a trans-disubstituted alkene.[5] |
Sonogashira Coupling: Phenylacetylene and Iodobenzene to Diphenylacetylene
| Spectroscopic Technique | Phenylacetylene (Starting Material) | Diphenylacetylene (Product) | Key Observations for Product Confirmation |
| ¹H NMR (CDCl₃) | δ 7.51 (m, 2H), 7.34 (m, 3H), 3.06 (s, 1H, alkynyl) | δ 7.55 (m, 4H), 7.36 (m, 6H) | Disappearance of the terminal alkyne proton signal around δ 3.06 ppm. The aromatic region will show signals corresponding to two phenyl groups.[7][8][9][10] |
| ¹³C NMR (CDCl₃) | δ 132.3, 129.1, 128.4, 121.7, 83.4, 77.4 | δ 131.8, 128.5, 128.3, 123.2, 89.4 | A downfield shift of the alkyne carbon signals and the appearance of a single alkyne carbon signal due to the symmetry of the product. |
| Mass Spectrometry (EI) | m/z 102 (M⁺) | m/z 178 (M⁺) | A shift in the molecular ion peak from m/z 102 to 178, which is the molecular weight of diphenylacetylene.[11] |
| IR Spectroscopy (KBr pellet, cm⁻¹) | ~3300 (≡C-H), ~2100 (C≡C) | ~3060 (Ar C-H), ~2200 (C≡C, weak or absent) | Disappearance of the sharp ≡C-H stretch around 3300 cm⁻¹. The C≡C stretch may become very weak or disappear due to the symmetry of the internal alkyne. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific reaction and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the coupling product.
Methodology:
-
Sample Preparation from Reaction Mixture:
-
Take an aliquot (approximately 0.1-0.5 mL) of the crude reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
To remove catalysts and inorganic salts, perform a mini-workup: dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Dissolve the purified residue (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13] The final sample height should be at least 4.5 cm.[13]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the coupling product and confirm its elemental composition.
Methodology:
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the purified product by dissolving approximately 1 mg in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[14]
-
Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).[14]
-
Filter the final solution using a syringe filter (e.g., 0.22 µm) to remove any particulates that could clog the instrument.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the analyte.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the expected product (e.g., [M+H]⁺, [M+Na]⁺).
-
For high-resolution mass spectrometry (HRMS), perform a calibration with a known standard to ensure accurate mass measurement.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the coupling product and monitor the disappearance of starting material functional groups.
Methodology (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
For a solid sample, place a small amount of the purified powder directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
For a liquid sample or a reaction mixture, place a drop of the liquid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place the sample on the crystal and collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.[15]
-
For reaction monitoring, the probe of an ATR-FTIR spectrometer can be inserted directly into the reaction vessel to collect spectra at regular intervals.[16][17]
-
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship between the spectroscopic techniques for confirming coupling products.
Caption: Experimental workflow for spectroscopic confirmation of a coupling product.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRANS-STILBENE(103-30-0) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mt.com [mt.com]
- 17. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Boronic Acids: A Comparative Guide to Alternatives for 2-Bromo-4-fluorophenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental aspect of molecular construction. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids such as 2-Bromo-4-fluorophenylboronic acid, has become a workhorse in this field. However, the inherent instability and handling challenges associated with some boronic acids necessitate the exploration of more robust and versatile alternatives. This guide provides an objective, data-driven comparison of viable alternatives to this compound, offering insights into their performance, stability, and optimal applications, supported by experimental data and detailed protocols.
The Limitations of Conventional Boronic Acids
While widely used, boronic acids can be susceptible to decomposition pathways like protodeboronation, which can diminish yields and complicate purification. The stability of this compound, in particular, can be a concern, leading to inconsistencies in reaction outcomes. To address these limitations, a range of alternative reagents and methodologies have been developed, offering improved stability, handling, and, in some cases, enhanced reactivity.
Comparative Performance of Alternatives
The following tables provide a quantitative comparison of various alternatives to this compound for the synthesis of a model biaryl compound, 2-bromo-4-fluorobiphenyl. The data presented is collated from studies on similar substrates to provide a reasonable expectation of performance.
Table 1: Organoboron Alternatives
| Reagent Type | Structure | Coupling Partner | Catalyst System | Representative Yield (%) | Key Advantages |
| Potassium Trifluoroborate | K[2-Br-4-F-PhBF₃] | Aryl Halide | PdCl₂(dppf), Cs₂CO₃ | 85-95[1][2] | Bench-stable crystalline solids, enhanced stability to air and moisture.[1][3][4] |
| MIDA Boronate | 2-Br-4-F-Ph-B(MIDA) | Aryl Halide | Pd(OAc)₂/SPhos, K₃PO₄ | 80-90[5][6][7][8] | Air-stable, crystalline solids; slow release of boronic acid can be advantageous.[4][9] |
Table 2: Alternative Organometallic Reagents
| Coupling Method | Reagent | Coupling Partner | Catalyst System | Representative Yield (%) | Key Advantages & Disadvantages |
| Hiyama Coupling | 2-Br-4-F-Ph-Si(OR)₃ | Aryl Halide | Pd(OAc)₂/Ligand, TBAF | 70-90[4][10][11] | Low toxicity of organosilanes, but requires an activator.[12] |
| Negishi Coupling | 2-Br-4-F-Ph-ZnCl | Aryl Halide | Pd(dba)₂/Ligand | 80-95[3][13][14][15][16] | High reactivity and functional group tolerance, but organozincs are moisture-sensitive.[14] |
| Kumada Coupling | 2-Br-4-F-Ph-MgBr | Aryl Halide | Ni(dppp)Cl₂ or Pd-based | 75-90[9][17][18][19] | Utilizes readily available Grignard reagents, but has limited functional group tolerance.[20] |
Table 3: Alternative Coupling Strategies
| Coupling Method | Reactants | Catalyst System | Representative Yield (%) | Key Advantages & Disadvantages |
| Decarboxylative Coupling | 2-Bromo-4-fluorobenzoic acid + Aryl Halide | Pd(OAc)₂/CuI, Ligand | 60-80[1][21][22][23][24] | Avoids pre-formation of organometallic reagents, but may require higher temperatures. |
| Direct C-H Arylation | 1-Bromo-3-fluorobenzene + Arene | Pd(OAc)₂, Ligand, Oxidant | 50-70 | Atom-economical, but regioselectivity can be a challenge. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate
Materials:
-
Potassium 2-bromo-4-fluorophenyltrifluoroborate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add potassium 2-bromo-4-fluorophenyltrifluoroborate, the aryl bromide, PdCl₂(dppf), and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2][25][26][27][28]
Hiyama Coupling of an Aryltrimethoxysilane
Materials:
-
2-Bromo-4-fluorophenyltrimethoxysilane (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.5 equiv, 1M in THF)
-
Anhydrous THF
Procedure:
-
In a glovebox, add the aryl iodide, Pd(OAc)₂, and SPhos to a dry Schlenk tube.
-
Add anhydrous THF and stir for 10 minutes.
-
Add the 2-bromo-4-fluorophenyltrimethoxysilane, followed by the TBAF solution.
-
Seal the tube and heat the mixture at 60-80 °C until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Negishi Coupling of an Arylzinc Reagent
Materials:
-
1,2-Dibromo-4-fluorobenzene (1.0 equiv)
-
n-Butyllithium (1.0 equiv, solution in hexanes)
-
Zinc chloride (1.0 equiv, solution in THF)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of 1,2-dibromo-4-fluorobenzene in anhydrous THF at -78 °C under argon, add n-butyllithium dropwise. Stir for 30 minutes, then add the zinc chloride solution and allow the mixture to warm to room temperature.
-
Cross-Coupling: In a separate flask, add the aryl bromide, Pd₂(dba)₃, and SPhos. Add anhydrous THF, followed by the freshly prepared organozinc reagent.
-
Heat the reaction to 60-70 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.[3][13][14][16][29]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate a key reaction mechanism and a decision-making workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting an alternative biaryl synthesis method.
Conclusion
The choice of reagent and methodology for biaryl synthesis extends far beyond traditional boronic acids. For the introduction of the 2-bromo-4-fluorophenyl moiety, several robust alternatives exist, each with a unique profile of advantages and disadvantages. Potassium trifluoroborates and MIDA boronates offer enhanced stability and handling, making them excellent direct replacements in Suzuki-Miyaura couplings. For cases where boron-based reagents are undesirable, Hiyama, Negishi, and Kumada couplings provide powerful, albeit sometimes more demanding, alternatives. Furthermore, strategies like decarboxylative coupling and direct C-H arylation are pushing the boundaries of efficiency and atom economy. The selection of the optimal method will ultimately depend on the specific requirements of the synthetic target, including functional group compatibility, scale, and cost considerations. This guide serves as a starting point for researchers to make informed decisions and explore the rich landscape of modern cross-coupling chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 5. Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
- 18. Kumada Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of biaryls via catalytic decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Negishi Coupling | NROChemistry [nrochemistry.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-4-fluorophenylboronic Acid: A Procedural Guide
The proper disposal of 2-Bromo-4-fluorophenylboronic acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound safely and effectively. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with regulatory standards.
Personal Protective Equipment (PPE) for Handling and Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure to this compound, which is harmful if swallowed and may cause skin and eye irritation.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. |
| Eye Protection | Safety goggles or a face shield are mandatory to protect against splashes or airborne particles. |
| Lab Coat | A standard laboratory coat or a chemical-resistant suit is necessary to protect against skin exposure. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a well-ventilated area or within a certified fume hood to avoid inhalation of dust or fumes. |
Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed professional waste disposal company. Laboratory personnel are responsible for the safe and proper segregation, packaging, and labeling of the chemical waste before its collection.
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Waste Classification : this compound is a halogenated organic compound and must be disposed of as halogenated organic waste.
-
Container Requirements :
-
Use a designated, compatible, and properly sealed waste container. Plastic containers are often preferred.
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
-
Segregation Principles :
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic, basic, or oxidizing waste streams.
-
DO NOT dispose of down the drain, as halogenated compounds can be harmful to aquatic life.
-
Step 2: Arranging for Professional Disposal
-
Contact a Licensed Service : Engage with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to schedule a pickup.
-
Provide Information : Be prepared to provide the full chemical name and the quantity of the waste to be collected.
-
Follow Institutional Protocols : Adhere to any additional specific procedures or documentation requirements set forth by your institution.
Step 3: Handling Spills
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill : Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Bromo-4-fluorophenylboronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing 2-Bromo-4-fluorophenylboronic acid in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for similar boronic acid and halogenated phenol compounds.
Immediate Safety Precautions:
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | Protects eyes from dust, splashes, and potential irritants.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The designated work area, preferably a chemical fume hood, should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]
-
Handling:
-
Post-Handling: Clean the work area to remove any residual chemical. All waste generated, including contaminated PPE, must be considered hazardous waste.[2]
Disposal Plan
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Classification: this compound is a halogenated organic compound and must be disposed of as halogenated waste.[7]
-
Container Requirements: Use a designated, compatible, and properly sealed waste container. The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound".[7]
-
Segregation: Do not mix with non-halogenated organic waste, acidic, basic, or oxidizing waste streams. Do not dispose of down the drain.[7]
-
Spill-Cleanup: In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Final Disposal: The recommended method for the disposal of this compound is through a licensed professional waste disposal company, typically via incineration.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

